4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7): A Comprehensive Technical Guide for Drug Development
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficacy, selectivity, and pharmacokinetic viability of downstream active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficacy, selectivity, and pharmacokinetic viability of downstream active pharmaceutical ingredients (APIs). 4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7), frequently referred to in literature as 4-Cyano-3-methoxybenzyl Alcohol , is a highly versatile bifunctional intermediate [1].
Featuring both a reactive primary alcohol and an electron-withdrawing nitrile group on a methoxy-substituted benzene ring, this compound serves as a critical synthetic linchpin. It is predominantly utilized in the development of targeted oncology therapeutics—specifically dual inhibitors of prenyl-protein transferases—and in the synthesis of novel T-type calcium channel antagonists for neurological disorders [2]. This whitepaper provides an in-depth analysis of its physicochemical profile, chemoselective synthesis protocols, and mechanistic applications in drug discovery.
Physicochemical Profiling
Accurate physicochemical data is essential for predicting solubility, reactivity, and chromatographic behavior during synthetic workflows. Table 1 summarizes the critical parameters of 4-(hydroxymethyl)-2-methoxybenzonitrile[3].
Table 1: Quantitative Chemical and Physical Properties
Parameter
Value / Description
CAS Number
210037-77-7
Molecular Formula
C9H9NO2
Molecular Weight
163.17 g/mol
Synonyms
4-Cyano-3-methoxybenzyl Alcohol
Boiling Point (Predicted)
355.8 ± 32.0 °C
Density (Predicted)
1.19 ± 0.1 g/cm³
pKa (Predicted)
13.96 ± 0.10
SMILES String
N#CC1=CC=C(CO)C(OC)=C1
Storage Conditions
Inert atmosphere, room temperature, protected from light
Chemoselective Synthesis & Methodology
The Causality of Reagent Selection
The synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile typically proceeds via the reduction of its corresponding ester precursor, methyl 4-cyano-3-methoxybenzoate. The critical challenge in this transformation is chemoselectivity : the ester must be reduced to a primary alcohol without reducing the highly susceptible nitrile group to a primary amine or aldehyde.
Why Lithium Borohydride (LiBH₄)? Standard sodium borohydride (NaBH₄) is generally too mild to reduce esters efficiently. Conversely, lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are too aggressive and will rapidly attack the nitrile group. LiBH₄ in tetrahydrofuran (THF) provides the exact thermodynamic balance required. The lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen of the ester to increase its electrophilicity, allowing the borohydride to selectively reduce the ester while leaving the nitrile intact [1].
Step-by-Step Experimental Protocol
The following protocol is adapted from validated pharmaceutical synthesis workflows for prenyl-protein transferase inhibitors [1].
Self-Validating Quality Control: This protocol incorporates in-process monitoring to ensure the integrity of the chemoselective reduction.
Preparation: Dissolve methyl 4-cyano-3-methoxybenzoate (48.8 g, 255 mmol) in 400 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried, multi-neck round-bottom flask.
Atmosphere: Purge the system with Argon to prevent moisture from quenching the hydride reagent. Maintain at room temperature (20–25 °C).
Reagent Addition: Slowly add Lithium Borohydride (255 mL, 510 mmol, 2M solution in THF) dropwise over 5–10 minutes. Causality: Controlled addition prevents localized thermal spikes that could compromise chemoselectivity.
Reaction Progression: Stir the mixture at room temperature for 1.5 hours.
Thermal Acceleration: Warm the reaction to a mild reflux for 0.5 hours to drive the reduction of any remaining sterically hindered intermediates, then cool back to room temperature.
Quenching (CAUTION): Carefully pour the solution into a mixture of Ethyl Acetate (EtOAc) and 1N HCl. Causality: The acidic quench destroys unreacted LiBH₄. This step evolves highly flammable hydrogen gas (H₂) and must be performed in a heavily ventilated fume hood.
Extraction & Washing: Separate the layers. Wash the organic (EtOAc) layer sequentially with deionized water and brine (4x) to remove lithium salts and water-soluble impurities.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the target alcohol (Typical yield: ~96%).
The most prominent application of 4-(hydroxymethyl)-2-methoxybenzonitrile is its use as a scaffold for synthesizing dual inhibitors of Farnesyl-Protein Transferase (FPTase) and Geranylgeranyl-Protein Transferase type I (GGPTase-I) [1].
The Biological Rationale:
Mammalian cells express mutated Ras proteins (H-Ras, K4B-Ras) in a vast majority of human cancers. For these oncogenic proteins to function and trigger the MAPK/ERK proliferation cascade, they must be anchored to the inner cell membrane. This anchoring is facilitated by the post-translational addition of a hydrophobic prenyl group (farnesyl or geranylgeranyl) by transferase enzymes.
Derivatives synthesized from 4-Cyano-3-methoxybenzyl Alcohol act as potent dual inhibitors of both FPTase and GGPTase-I. By blocking both prenylation pathways, the synthesized therapeutics prevent Ras membrane localization, effectively neutralizing the oncogenic signaling loop and inducing tumor regression[1].
Caption: Inhibition of Ras prenylation by derivatives of 4-(hydroxymethyl)-2-methoxybenzonitrile.
Neurology: T-Type Calcium Channel Antagonists
Beyond oncology, the bifunctional nature of this compound allows it to be functionalized into inhibitors targeting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). These low-voltage-activated channels are critical in regulating neuronal excitability. Aberrant T-type channel activity is a primary driver in absence epilepsy and the central sensitization associated with chronic neuropathic pain [2]. The hydroxymethyl group of CAS 210037-77-7 serves as an ideal attachment point for synthesizing the bulky, lipophilic pharmacophores required to plug the pore of these ion channels.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:
High-Performance Liquid Chromatography (HPLC): Run on a C18 column (e.g., Waters XBridge C18, 2.5 µm, 4.6x30 mm) using a gradient of 5% to 100% Acetonitrile in water (with 0.04% TFA) to confirm purity >96% [2].
¹H-NMR Spectroscopy (CDCl₃):
Validation Marker 1: The disappearance of the methyl ester singlet (~3.90 ppm) confirms complete reduction.
Validation Marker 2: The appearance of a methylene doublet/singlet (~4.75 ppm) and a broad hydroxyl (-OH) peak confirms the formation of the primary alcohol.
Validation Marker 3: The aromatic methoxy group (-OCH₃) should remain visible as a distinct singlet (~3.95 ppm), confirming the ring structure is intact.
References
A method of treating cancer (WO1999010525A1). Google Patents.
Analytical and Synthetic Profiling of 4-(Hydroxymethyl)-2-methoxybenzonitrile (MW: 163.17 Da): A Critical Finerenone Intermediate
Executive Summary: The Significance of 163.17 Da In modern pharmaceutical process chemistry, the precise tracking of low-molecular-weight building blocks is the cornerstone of robust Active Pharmaceutical Ingredient (API...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Significance of 163.17 Da
In modern pharmaceutical process chemistry, the precise tracking of low-molecular-weight building blocks is the cornerstone of robust Active Pharmaceutical Ingredient (API) synthesis. 4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7)[1] is a highly functionalized aromatic intermediate with a standard molecular weight of 163.17 g/mol [2].
Beyond being a simple catalog chemical, this specific mass signature (163.17 Da) is closely monitored in the pharmaceutical industry as "Finerenone Impurity 75"[3]. It serves as the critical precursor to the 4-cyano-3-methoxyphenyl moiety found in Finerenone, a non-steroidal mineralocorticoid receptor antagonist (MRA). As an Application Scientist, I approach this compound not just as a static structure, but as a dynamic analytical target. This whitepaper deconstructs the physicochemical properties of this intermediate and establishes a self-validating mass spectrometric workflow for its detection and synthetic tracking.
Physicochemical & Structural Profiling
To design an effective analytical workflow, we must first translate the compound's structural features into quantitative physicochemical data. The presence of a nitrile group (-CN), a methoxy group (-OCH3), and a primary alcohol (-CH2OH) on a benzene ring dictates its ionization behavior and chromatographic retention.
Predicts optimal reverse-phase column interaction and membrane permeability.
Predicted LogP
~1.2
Dictates the requirement for a low initial organic modifier in LC gradients.
Note: Derivatization of this core, such as bromination to yield 5-bromo-4-(hydroxymethyl)-2-methoxybenzonitrile, shifts the molecular weight significantly to 242.07 Da and increases lipophilicity (LogP ~1.82)[5], requiring gradient adjustments.
Synthetic Pathway & Molecular Weight Tracking
In the synthesis of Finerenone, 4-(hydroxymethyl)-2-methoxybenzonitrile must undergo a controlled catalytic oxidation to form 4-formyl-2-methoxybenzonitrile.
The Causality of Mass Tracking: The oxidation of the primary alcohol to an aldehyde involves the loss of two hydrogen atoms, corresponding to a precise mass shift of -2.0156 Da (from 163.17 Da to 161.15 Da). In Process Analytical Technology (PAT), monitoring this specific mass defect allows chemists to halt the reaction exactly when the 163.17 Da precursor is fully consumed. This prevents over-oxidation to the corresponding carboxylic acid (+15.99 Da shift), which would poison the subsequent Hantzsch multicomponent assembly.
Synthetic pathway mapping the molecular weight shift from the 163.17 Da intermediate to Finerenone.
To confidently verify the 163.17 Da molecular weight in a complex reaction matrix, we must employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is designed as a self-validating system , ensuring that every data point is internally cross-checked against potential artifacts.
Step 1: Matrix Preparation and Internal Standardization
Action: Dissolve the reaction aliquot in LC-MS grade Methanol:Water (1:1) to a final concentration of 1 µg/mL. Spike precisely with 100 ng/mL of a stable isotope-labeled internal standard (e.g., a 13C-labeled analog).
Causality: The 1:1 organic-aqueous ratio prevents "solvent-shock" at the column head, maintaining sharp peak shapes.
Self-Validation: The internal standard acts as the system's baseline truth. If the internal standard's peak area deviates by >5% across injections, the run is automatically flagged for matrix-induced ionization suppression, preventing false negatives.
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Execute a linear gradient from 5% to 95% Acetonitrile containing 0.1% Formic Acid over 5 minutes.
Causality: With a LogP of ~1.2, the compound is only moderately lipophilic. Starting at a low organic percentage (5%) ensures adequate retention before elution. Formic acid acts as an essential proton source, driving the equilibrium toward the
[M+H]+
state required for positive mode detection.
Step 3: ESI-TOF Ionization and Detection
Action: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Monitor for the exact protonated mass of 164.0711 m/z (
[M+H]+
).
Causality: The nitrile and methoxy groups are relatively weak proton acceptors compared to primary amines. Therefore, a high desolvation temperature is required to ensure highly efficient droplet evaporation, forcing gas-phase proton transfer to the analyte.
Step 4: Data Processing and Isotopic Filtering
Action: Extract the ion chromatogram (EIC) using a narrow mass window of ±5 ppm around 164.0711 m/z.
Self-Validation: Confirm the structural identity by analyzing the isotopic envelope. Because the formula (C9H9NO2) contains exactly 9 carbon atoms, the M+1 peak (165.074 m/z) must be approximately 9.9% the intensity of the monoisotopic peak (9 carbons × 1.1% natural 13C abundance). If this ratio fails, the mass belongs to an isobaric interference, not our target.
Self-validating LC-HRMS workflow for the precise molecular weight confirmation of the intermediate.
Conclusion
The molecular weight of 4-(hydroxymethyl)-2-methoxybenzonitrile (163.17 Da) is far more than a physical constant; it is an analytical anchor point. By understanding the causality between its physicochemical properties (LogP, TPSA, exact mass) and its behavior in LC-MS workflows, process chemists can deploy self-validating protocols to track its conversion with absolute confidence. Whether utilized as a building block for Finerenone or as an independent fragment in drug discovery, mastering the analytical profile of this 163.17 Da intermediate ensures downstream synthetic integrity.
solubility of 4-(hydroxymethyl)-2-methoxybenzonitrile in organic solvents
Solubility Profiling of 4-(Hydroxymethyl)-2-methoxybenzonitrile in Organic Solvents: A Comprehensive Technical Guide Executive Summary In the landscape of pharmaceutical synthesis and fine chemical manufacturing, underst...
Author: BenchChem Technical Support Team. Date: March 2026
Solubility Profiling of 4-(Hydroxymethyl)-2-methoxybenzonitrile in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
In the landscape of pharmaceutical synthesis and fine chemical manufacturing, understanding the solvation thermodynamics of key intermediates is non-negotiable. 4-(Hydroxymethyl)-2-methoxybenzonitrile (4-HMMB, CAS: 210037-77-7) is a highly functionalized aromatic building block. Its unique structural topology—comprising a strongly electron-withdrawing nitrile group, an electron-donating methoxy ether linkage, and a hydrogen-bonding hydroxymethyl moiety—creates a complex solubility profile.
As a Senior Application Scientist, I have designed this whitepaper to move beyond empirical guesswork. This guide provides a predictive thermodynamic framework based on Hansen Solubility Parameters (HSP) and details a self-validating, highly reproducible experimental protocol for determining the solubility of 4-HMMB in various organic solvents.
Structural Causality and Physicochemical Profiling
To predict how 4-HMMB behaves in solution, we must first deconstruct its functional groups and their intermolecular interactions:
Nitrile Group (-C≡N): Imparts a strong permanent dipole moment. This drives high affinity for polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) via dipole-dipole interactions.
Methoxy Group (-OCH₃): Acts as a moderate hydrogen-bond acceptor. It enhances solubility in moderately polar solvents and ethers (e.g., THF, Ethyl Acetate).
Hydroxymethyl Group (-CH₂OH): Serves as both a strong hydrogen-bond donor and acceptor. This functional group is the primary driver for solubility in polar protic solvents (e.g., Methanol, Ethanol).
Aromatic Ring: Provides dispersion forces (Van der Waals interactions), though these are heavily overshadowed by the polar and H-bonding moieties. Consequently, 4-HMMB exhibits extremely poor solubility in non-polar aliphatic hydrocarbons (e.g., n-Heptane, Hexane).
Fig 1: Solvation mechanisms of 4-HMMB mapped against Hansen Solubility Parameters.
Predictive Solvation: The Hansen Solubility Parameters (HSP) Framework
The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP)[1]. By breaking down the total cohesive energy of a liquid into three distinct intermolecular forces—Dispersion (
δD
), Polar (
δP
), and Hydrogen Bonding (
δH
)—we can predict the solubility of 4-HMMB before stepping into the lab.
The distance between the solute and solvent in the 3D HSP space is defined by the interaction radius (
Ra
). A smaller
Ra
dictates a higher probability of complete dissolution. Based on Hoftyzer-Van Krevelen group contribution methods, we can estimate the HSP for 4-HMMB and compare it against standard organic solvents.
Table 1: Estimated HSP Values for 4-HMMB and Common Organic Solvents
Substance / Solvent
δD
(MPa
1/2
)
δP
(MPa
1/2
)
δH
(MPa
1/2
)
Predicted Solubility Profile
4-HMMB (Estimated)
~18.5
~12.0
~10.5
N/A (Target Solute)
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
Excellent (Smallest
Ra
mismatch)
Methanol (MeOH)
15.1
12.3
22.3
Good (Driven by strong
δH
affinity)
Dichloromethane (DCM)
18.2
6.3
6.1
Moderate (Requires co-solvent for high conc.)
n-Heptane
15.3
0.0
0.0
Poor (Massive polar/H-bond mismatch)
Causality Check: DMSO is predicted to be the optimal solvent because its polar and hydrogen-bonding parameters closely mirror the combined influence of 4-HMMB's nitrile and hydroxymethyl groups[1].
Experimental Protocol: The Self-Validating Shake-Flask Method
While predictive models are invaluable, regulatory submissions and process scale-ups require empirical thermodynamic data. The "Shake-Flask Method" is the gold standard for determining thermodynamic solubility. While originally codified in OECD Test Guideline 105 for aqueous systems, its fundamental thermodynamic principles are universally adapted for organic solvent profiling[2].
To ensure scientific integrity, the protocol below is designed as a self-validating system . It employs a dual-time-point sampling strategy to definitively prove that thermodynamic equilibrium has been reached, ruling out transient kinetic supersaturation[3].
Step-by-Step Methodology
Phase 1: Preparation and Equilibration
Solid Addition: Accurately weigh an excess amount of 4-HMMB (e.g., 500 mg) into a 10 mL amber glass vial. Note: Amber glass is used to prevent potential UV-induced degradation of the aromatic nitrile.
Solvent Addition: Add exactly 5.0 mL of the target organic solvent (e.g., HPLC-grade Methanol).
Agitation & Temperature Control: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.
Self-Validation Sampling: Allow the mixture to equilibrate. Extract 0.5 mL aliquots at two distinct time points: 24 hours and 48 hours .
Phase 2: Phase Separation
5. Centrifugation: Transfer the aliquots to microcentrifuge tubes and centrifuge at 10,000 RPM for 15 minutes at 25 °C.
Causality Check: Centrifugation is strictly preferred over syringe filtration for organic solvents. Filter membranes (like PTFE or Nylon) can adsorb the solute or partially dissolve in aggressive solvents like DMSO, artificially skewing the quantitation[3].
Phase 3: HPLC-UV Quantitation
6. Dilution: Carefully extract 100 µL of the clear supernatant (avoiding the solid pellet) and dilute it 1:100 or 1:1000 in the mobile phase to ensure the concentration falls within the linear range of the detector.
7. Chromatography: Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis detector (set to the
λmax
of 4-HMMB, typically around 230-250 nm).
8. Data Analysis: Calculate the concentration using a pre-established multi-point calibration curve.
Equilibrium Validation: Compare the calculated concentrations from the 24-hour and 48-hour aliquots. If the variance is < 5% , thermodynamic equilibrium is validated.
Fig 2: Self-validating shake-flask experimental workflow for thermodynamic solubility.
References
Hansen Solubility Parameters: A User's Handbook, Second Edition - ResearchGate -[Link]
New Substances Notification (OECD Test Guideline 105 Water Solubility Context) - Publications.gc.ca -[Link]
A comparison of log Kow values for non-ionic, anionic, cationic and amphoteric surfactants (Adaptation of OECD 105 for Organic Solvents) - SciSpace -[Link]
Decoding the Biological Mechanism of Action: 4-(Hydroxymethyl)-2-Methoxybenzonitrile in T-Type Calcium Channel Inhibition
Executive Summary & Pharmacophoric Significance In modern drug discovery, specific chemical intermediates serve as the foundational architecture for highly targeted therapeutics. 4-(hydroxymethyl)-2-methoxybenzonitrile (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophoric Significance
In modern drug discovery, specific chemical intermediates serve as the foundational architecture for highly targeted therapeutics. 4-(hydroxymethyl)-2-methoxybenzonitrile (CAS 210037-77-7) is a critical pharmacophoric building block [1]. While small-molecule intermediates rarely exhibit targeted biological activity in isolation, their structural integration into active pharmaceutical ingredients (APIs) defines the ultimate mechanism of action (MoA) in biological systems.
Specifically, the 4-(hydroxymethyl)-2-methoxybenzonitrile moiety is a pivotal structural determinant in the synthesis of novel, brain-penetrant triazole and pyrazole amide derivatives [2]. These derivatives function as potent T-type voltage-gated calcium channel (Cav3.x) blockers . By incorporating the 2-methoxybenzonitrile pharmacophore, researchers at Idorsia Pharmaceuticals and other institutions have successfully engineered compounds that suppress neuronal burst firing, offering profound therapeutic potential for generalized absence epilepsies, essential tremor, and neuropathic pain [3].
This technical guide dissects the biological MoA of these derivatives, the structural rationale behind the 2-methoxybenzonitrile core, and the self-validating experimental workflows required to evaluate them.
Biological Mechanism of Action: T-Type Calcium Channel (Cav3.x) Inhibition
The Physiology of Low-Voltage-Activated (LVA) Channels
T-type calcium channels (comprising Cav3.1, Cav3.2, and Cav3.3 isoforms) are low-voltage-activated (LVA) channels. Unlike high-voltage-activated (HVA) channels, Cav3.x channels open in response to mild membrane depolarizations (near resting membrane potentials of -70 mV to -60 mV).
In the thalamocortical relay (TCR) neurons, Cav3 channels are responsible for generating low-threshold calcium spikes (LTS). An LTS triggers a burst of sodium-dependent action potentials. While this burst firing is normal during sleep rhythms, hyperactivation or mutation of these channels leads to the pathological hypersynchronous firing characteristic of generalized absence epilepsy [3]. Similarly, in the dorsal root ganglia (DRG), overactive Cav3.2 channels lower the threshold for nociceptive firing, driving neuropathic pain [2].
Mechanism of Inhibition via the 2-Methoxybenzonitrile Core
When 4-(hydroxymethyl)-2-methoxybenzonitrile is synthetically elaborated into a pyrazole or triazole amide, the resulting molecule acts as a state-dependent pore blocker or voltage-sensor gating modifier of the Cav3 channel.
The Cyano Group (-CN): Acts as a strong hydrogen-bond acceptor, anchoring the molecule to polar residues within the domain III/IV linker of the Cav3 alpha-1 subunit.
The Methoxy Group (-OCH3): Provides critical steric bulk and a localized dipole that prevents the molecule from binding to off-target HVA channels (like L-type or N-type channels), ensuring high Cav3 selectivity.
By binding to the channel, these derivatives stabilize the inactivated state of the Cav3 channel, preventing the calcium influx necessary to trigger an LTS, thereby silencing pathological burst firing.
Cav3.x signaling pathway and the inhibitory mechanism of 2-methoxybenzonitrile derivatives.
Quantitative Data: Pharmacological Profiling
The integration of 4-(hydroxymethyl)-2-methoxybenzonitrile into triazole/pyrazole scaffolds yields highly potent inhibitors. The table below summarizes the in vitro antagonistic activities (IC50 values) of representative derivatives against human Cav3.1 and Cav3.2 channels, as established in foundational patent literature and structure-activity relationship (SAR) studies [2][3].
Compound Class (Derivative)
Cav3.1 IC50 (nM)
Cav3.2 IC50 (nM)
Selectivity over HVA Channels
Primary Indication
Triazole Series (Early Lead)
150 - 970 nM
200 - 800 nM
> 50-fold
Neuropathic Pain
Pyrazole Amide (Optimized)
1.7 - 15 nM
0.5 - 12 nM
> 100-fold
Generalized Epilepsy
Preclinical Candidate (Cmpd 20)
~ 4.5 nM
~ 2.1 nM
> 200-fold
Absence Epilepsy / Tremor
Data synthesized from Idorsia Pharmaceuticals patent US10246426B2 and associated Chimia reports.
To ensure scientific integrity, the following methodologies detail the causal logic behind the synthesis of the active compound and its biological validation. These protocols are designed as self-validating systems.
Protocol A: Synthetic Elaboration of the Pharmacophore
Purpose: To convert the inactive intermediate (CAS 210037-77-7) into a biologically active Cav3 blocker.
Activation of the Hydroxymethyl Group: Dissolve 4-(hydroxymethyl)-2-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive intermediates formed in subsequent steps.
Halogenation: Add phosphorus tribromide (PBr3, 1.1 eq) dropwise. Stir for 2 hours. This converts the hydroxyl group into a superior leaving group (benzyl bromide derivative), enabling efficient nucleophilic attack.
Nucleophilic Substitution: Introduce the desired triazole or pyrazole core (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in N,N-dimethylformamide (DMF). Heat to 60°C for 12 hours. Causality: DIPEA neutralizes the HBr byproduct without competing as a nucleophile, driving the reaction to completion.
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography to isolate the active API.
Purpose: To validate the biological MoA and calculate the IC50 of the synthesized derivative on Cav3.2 channels.
Cell Preparation: Culture HEK293 cells stably expressing human Cav3.2 channels. Plate cells on glass coverslips 24 hours prior to recording.
Internal/External Solutions:
Intracellular solution: 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.3). Causality: Cesium blocks endogenous potassium currents, ensuring the recorded current is purely calcium-driven.
Extracellular solution: 140 mM TEA-Cl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).
Voltage Protocol (Self-Validating Step):
Establish a whole-cell configuration. Maintain a holding potential of -100 mV . Causality: Cav3 channels rapidly inactivate at depolarized potentials. Holding at -100 mV ensures >95% of channels are in the closed, available state prior to activation.
Apply a 50 ms test pulse to -30 mV every 10 seconds to elicit inward LVA calcium currents.
Compound Application: Perfuse the cells with vehicle (0.1% DMSO) to establish a stable baseline. Causality: This acts as an internal control to prove that current rundown is not due to seal degradation. Subsequently, perfuse increasing concentrations of the synthesized derivative (0.1 nM to 1000 nM).
Data Acquisition: Record the peak inward current reduction. Plot fractional inhibition versus log[concentration] to derive the IC50 using the Hill equation.
Experimental workflow for validating Cav3.2 inhibition via patch-clamp electrophysiology.
Conclusion
While 4-(hydroxymethyl)-2-methoxybenzonitrile is classified chemically as a synthetic intermediate, its biological significance is immense. It provides the exact steric and electronic parameters required to selectively target the inactivated state of LVA T-type calcium channels. By leveraging this pharmacophore, researchers have established a robust pipeline of next-generation therapeutics capable of modulating thalamocortical and peripheral nerve excitability, fundamentally altering the treatment landscape for complex neurological disorders.
References
Chemsrc. (2025). 4-hydroxymethyl-2-methoxy-benzonitrile | CAS#:210037-77-7. Retrieved March 12, 2026, from[Link]
Bezencon, O., et al. (Idorsia Pharmaceuticals Ltd). (2019). Triazole compounds as T-type calcium channel blockers. U.S. Patent No. 10,246,426 B2. U.S. Patent and Trademark Office.
Bezençon, O., et al. (2017). Milestones to the Discovery of T-type Calcium Channel Blockers for the Treatment of Generalized Epilepsies. CHIMIA International Journal for Chemistry, 71(10), 722-729. DOI: 10.2533/chimia.2017.722. Retrieved March 12, 2026, from[Link]
Foundational
The Structural and Pharmacological Versatility of 4-(Hydroxymethyl)-2-methoxybenzonitrile: A Technical Guide
Executive Summary In contemporary medicinal chemistry, the identification and utilization of privileged scaffolds dictate the success rate of hit-to-lead optimization. 4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the identification and utilization of privileged scaffolds dictate the success rate of hit-to-lead optimization. 4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7), also known as 4-cyano-3-methoxybenzyl alcohol, has emerged as a critical synthetic intermediate[1]. Characterized by its tri-functionalized benzene ring, this compound serves as a foundational building block for synthesizing a diverse array of therapeutics, ranging from T-type calcium channel blockers for neurological disorders to Renal Outer Medullary Potassium (ROMK) channel inhibitors for cardiovascular management[2][3].
This whitepaper provides an in-depth analysis of the structural causality, synthetic methodologies, and pharmacological applications of 4-(hydroxymethyl)-2-methoxybenzonitrile (4-HMMB) and its analogs, designed for drug development professionals.
Structural Causality & Scaffold Privileges
The utility of 4-HMMB lies in the orthogonal reactivity of its three functional groups, each contributing specific steric and electronic properties to downstream analogs:
The Cyano Group (-CN) at C1: Acts as a strong electron-withdrawing group (EWG) that modulates the pKa of adjacent protons and serves as a robust hydrogen-bond acceptor in target binding pockets. Unlike halogens, the cyano group offers high metabolic stability against oxidative degradation.
The Methoxy Group (-OCH3) at C2: Provides steric hindrance that forces the aromatic ring into specific conformational orientations when bound to a receptor. Electronically, it donates electron density via resonance, fine-tuning the electrostatic potential of the aromatic system.
The Hydroxymethyl Group (-CH2OH) at C4: Serves as the primary reactive handle. The benzylic alcohol can be readily oxidized to an aldehyde, converted to a leaving group (e.g., mesylate, halide) for nucleophilic substitution, or utilized directly in etherification reactions to build complex spiro-cyclic or triazole-linked architectures[2][3].
Self-Validating Synthetic Methodology
The synthesis of 4-HMMB typically proceeds via the chemoselective reduction of 4-formyl-2-methoxybenzonitrile. To ensure high yield and prevent the over-reduction of the cyano group, the following self-validating protocol must be employed[3].
Protocol: Chemoselective Hydride Reduction
Step 1: Reagent Solvation & Thermal Control
Action: Dissolve 4-formyl-2-methoxybenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0°C under a nitrogen atmosphere.
Causality: THF provides optimal solvation for both the organic substrate and the incoming hydride source. Maintaining 0°C suppresses the kinetic energy of the system, preventing the exothermic hydride transfer from causing unwanted reduction of the electrophilic cyano moiety.
Step 2: Hydride Transfer
Action: Add Sodium Borohydride (NaBH4) or Lithium Borohydride (LiBH4) (1.5 eq) portion-wise over 15 minutes.
Causality: Portion-wise addition controls the evolution of hydrogen gas and mitigates localized thermal spikes, ensuring chemoselectivity for the aldehyde over the nitrile.
Step 3: In-Process Validation (Checkpoint 1)
Action: After 1 hour, sample the reaction and analyze via Thin-Layer Chromatography (TLC) using 25% EtOAc/Hexanes.
Validation: The protocol is self-validating; the reaction is only deemed complete when the starting material spot (higher
Rf
) is entirely consumed. Proceeding without this confirmation leads to inseparable downstream mixtures.
Step 4: Quench & Phase Separation
Action: Quench the reaction by dropwise addition of
H2O
at 0°C. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine and dry over anhydrous
Na2SO4
.
Causality: Water hydrolyzes the intermediate borate complex, liberating the free alcohol. Brine alters the osmotic pressure to force residual water out of the organic phase, while
Na2SO4
acts as a chemical desiccant.
Step 5: Analytical Validation (Checkpoint 2)
Action: Concentrate the product in vacuo and perform
1H
NMR (500 MHz,
CDCl3
).
Validation: The synthesis is validated by the disappearance of the aldehyde singlet at ~10.08 ppm and the appearance of a benzylic
CH2
peak at ~4.7 ppm. The preservation of the cyano group is confirmed by the absence of primary amine peaks[4].
Synthetic workflow of 4-(hydroxymethyl)-2-methoxybenzonitrile with self-validation checkpoints.
Pharmacological Applications of Analogs
Derivatives synthesized from the 4-HMMB scaffold have demonstrated profound efficacy across multiple therapeutic areas. The table below summarizes the quantitative data associated with these analogs.
Table 1: Quantitative Data of 4-HMMB Analogs and Biological Targets
Analogs utilizing the 4-HMMB scaffold are potent inhibitors of the Renal Outer Medullary Potassium (ROMK) channel. By blocking K+ recycling in the Thick Ascending Limb of Henle's loop (TALH), these compounds inhibit the
Na+/K+/2Cl−
cotransporter. This mechanism provides a powerful diuretic and natriuretic effect without the severe hypokalemia associated with traditional loop diuretics, making them ideal for treating essential hypertension and congestive heart failure[4][5].
T-Type Calcium Channel Blockers
Triazole compounds derived from 4-HMMB have been patented for their ability to block T-type calcium channels (Cav3.1 and Cav3.3). Because these channels regulate neuronal firing patterns (such as sleep rhythms and thalamic oscillations), blocking them decreases burst-firing discharges. This makes the analogs highly valuable in treating neuropathic pain and absence epilepsy[2].
Mechanism of action for 4-HMMB-derived ROMK inhibitors in cardiovascular disease management.
Biological Evaluation Protocols
To evaluate the efficacy of 4-HMMB derived ROMK inhibitors, a self-validating Thallium Flux Assay is the industry standard.
Protocol: Thallium Flux Assay for ROMK Inhibition
Step 1: Cell Preparation
Action: Culture HEK-293 cells stably expressing human Kir1.1 (ROMK) in 384-well plates.
Causality: HEK-293 cells provide a clean background with minimal endogenous potassium channel interference, ensuring that observed signals are specific to Kir1.1.
Step 2: Dye Loading
Action: Load cells with a Thallium-sensitive fluorescent dye (e.g., FluoZin-2) in assay buffer for 60 minutes at room temperature.
Causality: Thallium (
Tl+
) acts as a highly permeable surrogate for
K+
ions. When ROMK channels are open,
Tl+
enters the cell and binds to the dye, causing a measurable increase in fluorescence.
Step 3: Assay Validation (The Self-Validating Check)
Action: Include
Ba2+
(a known universal potassium channel blocker) as a positive control and DMSO as a negative vehicle control. Calculate the Z'-factor.
Validation: The assay is only validated for compound screening if the Z'-factor is > 0.5. This mathematical validation ensures that the fluorescence quenching observed is due to specific channel inhibition rather than assay artifact, dye leakage, or cellular toxicity.
Step 4: Compound Incubation & Measurement
Action: Incubate cells with the 4-HMMB analog for 30 minutes. Inject
Tl+
stimulus buffer and measure fluorescence kinetically (Ex/Em = 490/525 nm). Calculate the
IC50
based on the reduction of the initial fluorescence slope.
An In-depth Technical Guide to 4-(hydroxymethyl)-2-methoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-2-methoxybenzonitrile, a functionalized aromatic nitrile with significant potential as a building block in medicinal chemistry and orga...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-2-methoxybenzonitrile, a functionalized aromatic nitrile with significant potential as a building block in medicinal chemistry and organic synthesis. While a detailed historical account of its discovery is not prominently documented, its structural motifs—the benzonitrile core, a methoxy group, and a hydroxymethyl substituent—are of great interest to drug development professionals. This guide elucidates a plausible synthetic pathway, details its chemical and physical properties, and explores its potential applications, particularly in the realm of therapeutic agent development. The strategic inclusion of both a nitrile and a hydroxymethyl group offers a unique combination of metabolic stability, hydrogen bonding capability, and sites for further chemical elaboration.
Introduction and Historical Context
The history of 4-(hydroxymethyl)-2-methoxybenzonitrile is intrinsically linked to the broader development of benzonitrile chemistry. Benzonitrile itself was first reported by Hermann Fehling in 1844. Over the decades, the introduction of various functional groups onto the benzene ring has led to a vast library of derivatives with diverse applications. The nitrile group is a key functional group in many pharmaceuticals, valued for its ability to modulate physicochemical properties and engage in specific interactions with biological targets.[1]
The development of synthetic methodologies for substituted benzonitriles, such as the one-pot synthesis of 4-methoxybenzonitrile from 4-methoxybenzaldehyde, has paved the way for the creation of more complex molecules.[2] The addition of a hydroxymethyl group is a common strategy in drug design to enhance solubility, provide a point for metabolic modification, or introduce new hydrogen bonding interactions.[3][4] This guide, therefore, situates 4-(hydroxymethyl)-2-methoxybenzonitrile within the logical progression of medicinal chemistry, where the synthesis of novel, functionalized building blocks is paramount.
Proposed Synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile
A robust and scalable synthesis for 4-(hydroxymethyl)-2-methoxybenzonitrile can be proposed based on established methodologies for analogous compounds. The most logical pathway involves a three-step sequence starting from 3-methoxy-4-methylbenzoic acid.
Synthetic Workflow
The proposed synthesis commences with the conversion of 3-methoxy-4-methylbenzoic acid to its corresponding amide, followed by dehydration to the nitrile. The resulting 2-methoxy-4-methylbenzonitrile then undergoes a radical bromination at the benzylic position, which is subsequently hydrolyzed to afford the target compound.
Proposed synthetic workflow for 4-(hydroxymethyl)-2-methoxybenzonitrile.
Detailed Experimental Protocols
Step 1: Synthesis of 2-methoxy-4-methylbenzonitrile
This procedure is adapted from a general method for the synthesis of nitriles from carboxylic acids.[5]
Amide Formation: To a solution of 3-methoxy-4-methylbenzoic acid (1 equivalent) in an appropriate solvent such as toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Heat the mixture at reflux until the reaction is complete (monitored by TLC or GC). Cool the reaction mixture and remove the solvent under reduced pressure. The crude acid chloride is then slowly added to a cooled solution of concentrated ammonium hydroxide (excess) with vigorous stirring. The resulting precipitate, 3-methoxy-4-methylbenzamide, is filtered, washed with cold water, and dried.
Nitrile Formation (Dehydration): The dried 3-methoxy-4-methylbenzamide (1 equivalent) is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) in an inert solvent. The mixture is heated to drive the dehydration. Upon completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 2-methoxy-4-methylbenzonitrile can be purified by column chromatography or distillation.
Step 2: Synthesis of 4-(bromomethyl)-2-methoxybenzonitrile
This step utilizes a radical-initiated benzylic bromination.[6]
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-4-methylbenzonitrile (1.0 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Heat the reaction mixture to reflux (or irradiate with a suitable lamp for photochemical initiation) and maintain for several hours, monitoring the progress by TLC or GC.
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct is removed by filtration.
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(bromomethyl)-2-methoxybenzonitrile, which can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile
This final step is a nucleophilic substitution of the benzylic bromide.
Dissolve the crude 4-(bromomethyl)-2-methoxybenzonitrile (1 equivalent) in a suitable solvent mixture, such as aqueous acetone or tetrahydrofuran.
Add a mild base, such as sodium bicarbonate or potassium carbonate (1.5-2.0 equivalents), to facilitate the hydrolysis.
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
Remove the organic solvent under reduced pressure.
Extract the aqueous residue with an organic solvent like ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Purify the final compound, 4-(hydroxymethyl)-2-methoxybenzonitrile, by column chromatography on silica gel or by recrystallization.
Physicochemical and Spectroscopic Properties
The properties of 4-(hydroxymethyl)-2-methoxybenzonitrile can be predicted based on its structure and data from analogous compounds.
Physicochemical Data
Property
Predicted Value/Description
Molecular Formula
C₉H₉NO₂
Molecular Weight
163.17 g/mol
Appearance
White to off-white solid
Solubility
Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.
Melting Point
Expected to be a solid with a defined melting point.
Boiling Point
Decomposes upon heating to high temperatures.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methoxy protons should present as a sharp singlet around δ 3.8-4.0 ppm. The benzylic protons of the hydroxymethyl group will likely be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The nitrile carbon will be in the range of δ 115-120 ppm. The aromatic carbons will appear between δ 110-160 ppm, with the carbon bearing the methoxy group being the most downfield. The methoxy carbon will resonate around δ 55-60 ppm, and the benzylic carbon of the hydroxymethyl group will be in the range of δ 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy and methylene groups.
C≡N stretch: A sharp, medium intensity peak in the range of 2220-2240 cm⁻¹.
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region for the ether and alcohol functionalities.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight. The ESI-MS in positive mode should show a prominent peak for the [M+H]⁺ ion at m/z 164.07 or the [M+Na]⁺ ion at m/z 186.05.[7] Fragmentation patterns would likely involve the loss of water, formaldehyde, or the methoxy group.
Applications in Drug Discovery and Development
The unique combination of functional groups in 4-(hydroxymethyl)-2-methoxybenzonitrile makes it a valuable scaffold for the synthesis of novel therapeutic agents.
The Role of the Nitrile Group
The nitrile group is a versatile functional group in medicinal chemistry.[8] It can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring.[1] Furthermore, the nitrile group is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1] It can also serve as a synthetic handle for conversion into other functional groups such as amines, amides, or tetrazoles.
The Significance of the Hydroxymethyl Group
The introduction of a hydroxymethyl group can have several beneficial effects on a drug molecule:[3][9]
Improved Solubility: The polar hydroxyl group can enhance aqueous solubility, which is often a critical parameter for drug absorption and distribution.
Pharmacophore Element: The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating key interactions with biological targets such as enzymes and receptors.
Metabolic Site: The hydroxymethyl group can be a site for Phase II metabolism (e.g., glucuronidation), which can influence the drug's half-life and clearance. In some cases, the hydroxymethyl metabolite itself can be an active compound.[4]
Potential Therapeutic Areas
Benzonitrile derivatives are found in a wide range of approved drugs with diverse therapeutic applications, including anti-cancer agents, anti-inflammatory drugs, and antivirals.[10][11] Given its structure, 4-(hydroxymethyl)-2-methoxybenzonitrile could serve as a key intermediate in the synthesis of inhibitors for various enzyme classes or as a fragment for lead optimization in several disease areas.
Logical relationships of functional groups to properties and applications.
Conclusion
4-(hydroxymethyl)-2-methoxybenzonitrile represents a promising, yet underexplored, building block for the synthesis of novel, biologically active compounds. While its specific discovery and history are not well-documented, its rational design and synthesis can be inferred from established chemical principles. This guide has provided a plausible and detailed synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential in drug discovery. The convergence of a metabolically robust nitrile group with a solubility-enhancing and pharmacophorically important hydroxymethyl group makes this compound a valuable asset for medicinal chemists and drug development professionals. Further exploration of its reactivity and its incorporation into diverse molecular scaffolds is warranted to fully realize its potential in the development of next-generation therapeutics.
References
da Silva, A. B. F., de Oliveira, A. A., & de Souza, M. V. N. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 738596. [Link]
El-Sattar, A. A., & Al-Sehemi, A. G. (2018). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 23(11), 2824. [Link]
International Research Journal of Engineering and Science (IRJES). (2023). Synthesis, Characterization, and Applications of Hydroxymethylene Compounds. IRJES, 4(9), 1-10. [Link]
The Royal Society of Chemistry. (2024). Supplementary Information. [Link]
Al-Hourani, B. J. (2023). Drug design and relationship of functional groups to pharmacologic activity. ResearchGate. [Link]
Google Patents. (2011). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
S. K. Silverstein, G. C. Bassler, T. C. Morrill. (n.d.). IR spectra.
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
Lee, S., et al. (2016). Application of the N-hydroxymethyl group to the stereoselective synthesis of (3 S,4 S)-3-aminodeoxystatine derivatives. ResearchGate. [Link]
ResearchGate. (2019). Application of Nitrile in Drug Design. ResearchGate. [Link]
Google Patents. (2003).
The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). [Link]
Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1599-1629. [Link]
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
Chegg. (2021). Question: Please help! Need help figuring out the product's identity from the IR spectrum. The possible products are: 4-(hydroxymethyl) -. [Link]
Meng, H., et al. (2019). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. ResearchGate. [Link]
Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [Link]
MDPI. (2021). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
Application Note: Detailed Synthesis Protocols for 4-(Hydroxymethyl)-2-methoxybenzonitrile
Target Audience: Researchers, process chemists, and drug development professionals. Introduction & Scientific Rationale 4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS 210037-77-7) is a highly versatile bifunctional buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, process chemists, and drug development professionals.
Introduction & Scientific Rationale
4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS 210037-77-7) is a highly versatile bifunctional building block. It is frequently utilized in the medicinal chemistry synthesis of active pharmaceutical ingredients (APIs), particularly those targeting chemokine receptors[1] and coagulation cascade serine proteases[2]. The molecule presents a unique synthetic challenge: it contains an electrophilic, easily reducible nitrile group alongside an electron-donating methoxy group and a reactive hydroxymethyl handle.
To ensure maximum utility depending on starting material availability, this application note details two orthogonal, self-validating synthetic pathways. Both routes are designed with strict chemoselectivity in mind, ensuring the labile nitrile group remains intact throughout the transformations.
Synthetic Strategy & Mechanistic Causality
Route A: The Scalable Industrial Pathway (Radical Bromination)
Route A utilizes 2-methoxy-4-methylbenzonitrile as the starting material. This three-step sequence avoids transition metals and high-pressure gases, making it ideal for scale-up.
Radical Bromination: The benzylic methyl group is brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). While carbon tetrachloride (CCl₄) was historically used for this transformation[1], our protocol substitutes it with trifluorotoluene (PhCF₃)—a modern, green alternative that maintains excellent radical lifetimes without ozone-depleting properties.
Acetoxylation: Direct hydrolysis of the resulting benzyl bromide to the alcohol is mechanistically prone to over-alkylation, yielding symmetrical bis-benzyl ethers. To circumvent this, we introduce a self-validating buffer step: acetoxylation using sodium acetate (NaOAc) in DMF. This guarantees high chemoselectivity and a cleaner impurity profile.
Mild Hydrolysis: The acetate is cleaved using mild aqueous potassium carbonate (K₂CO₃) in methanol, which smoothly reveals the hydroxymethyl group without hydrolyzing the sensitive nitrile into an amide or carboxylic acid[1].
Route B: The Modern Catalytic Pathway (Carbonylation & Reduction)
Route B is a highly efficient two-step sequence starting from 4-bromo-2-methoxybenzonitrile, ideal for late-stage functionalization.
Methoxycarbonylation: Palladium-catalyzed carbonylation using Pd(dppf)Cl₂ under carbon monoxide (CO) pressure yields methyl 4-cyano-3-methoxybenzoate (CAS 210037-76-6)[3].
Chemoselective Reduction: Reducing an ester in the presence of a nitrile is notoriously difficult; standard hydride donors like LiAlH₄ or DIBAL-H will readily attack the nitrile[4]. To solve this, we employ a NaBH₄/CaCl₂ system. The addition of CaCl₂ to NaBH₄ in a THF/ethanol mixture generates calcium borohydride [Ca(BH₄)₂] in situ. This tailored reagent enhances the electrophilicity of the ester carbonyl via calcium coordination while delivering a mild hydride, achieving near-perfect chemoselectivity for the alcohol without disturbing the cyano group[4].
Pathway Visualization
Figure 1: Comparative synthetic workflows for 4-(hydroxymethyl)-2-methoxybenzonitrile.
Quantitative Data Summary
Metric
Route A (Radical Bromination)
Route B (Catalytic Carbonylation)
Starting Material
2-Methoxy-4-methylbenzonitrile
4-Bromo-2-methoxybenzonitrile
Overall Yield
~75% (Over 3 steps)
~76% (Over 2 steps)
Key Reagents
NBS, AIBN, NaOAc, K₂CO₃
CO (gas), Pd(dppf)Cl₂, NaBH₄, CaCl₂
Chemoselectivity Risk
Bis-benzyl ether formation (mitigated by Step A2)
Nitrile reduction (mitigated by Ca(BH₄)₂)
Scalability
Excellent (Standard glassware/reactors)
Moderate (Requires pressure vessel for CO)
Total Reaction Time
~24 hours
~36 hours
Experimental Protocols
Route A: Step-by-Step Methodology
Step A1: Synthesis of 4-(Bromomethyl)-2-methoxybenzonitrile
Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Suspend the mixture in anhydrous trifluorotoluene (PhCF₃, 150 mL).
Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.
Cool the mixture to room temperature. Filter the precipitated succinimide byproduct and wash the filter cake with a small amount of cold PhCF₃.
Wash the combined filtrate with saturated aqueous Na₂S₂O₃ (100 mL) to quench residual active bromine, followed by brine (100 mL).
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the crude bromide (~13.8 g), which is used directly in the next step to prevent degradation.
Step A2: Synthesis of 4-Cyano-3-methoxybenzyl acetate
Dissolve the crude 4-(bromomethyl)-2-methoxybenzonitrile (~67 mmol) in anhydrous DMF (100 mL) in a 250 mL flask.
Stir the suspension at 60 °C for 4 hours. The displacement of the bromide shifts the suspension to a fine white precipitate of NaBr.
Cool to room temperature and dilute with ethyl acetate (300 mL).
Wash the organic layer thoroughly with water (3 x 100 mL) to completely remove DMF, followed by a final brine wash (100 mL).
Dry over MgSO₄, filter, and concentrate. Purify via short-plug silica gel chromatography (Hexanes/EtOAc 8:2) to yield the acetate as a pale yellow oil (~11.1 g, 80% over 2 steps).
Step A3: Synthesis of 4-(Hydroxymethyl)-2-methoxybenzonitrile
Dissolve the acetate (10.0 g, 48.7 mmol) in methanol (100 mL).
Prepare a solution of K₂CO₃ (1.3 g, 9.7 mmol, 0.2 equiv) in distilled water (20 mL) and add it dropwise to the methanolic solution.
Stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 1:1) until the acetate is fully consumed.
Concentrate the mixture under reduced pressure to remove the majority of the methanol.
Extract the aqueous residue with dichloromethane (2 x 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target compound as a white crystalline solid (~7.5 g, 94%).
Route B: Step-by-Step Methodology
Step B1: Synthesis of Methyl 4-cyano-3-methoxybenzoate
In a high-pressure Parr reactor (or equivalent autoclave), dissolve 4-bromo-2-methoxybenzonitrile (10.0 g, 47.1 mmol) in a mixture of anhydrous methanol (100 mL) and triethylamine (20 mL).
Add the catalyst Pd(dppf)Cl₂ (1.7 g, 2.3 mmol).
Seal the reactor, purge three times with nitrogen, and then three times with carbon monoxide (CO) gas.
Pressurize the vessel to 50 psi with CO and heat to 80 °C with vigorous stirring for 16 hours.
Cool the reactor to room temperature and carefully vent the CO gas in a highly ventilated fume hood.
Filter the dark mixture through a pad of Celite to remove palladium black, washing with methanol.
Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to yield the methyl ester as a solid (~7.6 g, 85%).
Step B2: Chemoselective Reduction to 4-(Hydroxymethyl)-2-methoxybenzonitrile
In a 250 mL round-bottom flask, dissolve methyl 4-cyano-3-methoxybenzoate (5.0 g, 26.1 mmol) in a 1:1 mixture of anhydrous THF and absolute ethanol (60 mL total).
Add anhydrous CaCl₂ (4.3 g, 39.2 mmol) and stir until mostly dissolved. Cool the flask to 0 °C in an ice bath.
Add NaBH₄ (2.9 g, 78.3 mmol) in small portions over 15 minutes to control the exothermic generation of hydrogen gas.
Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (30 mL) at 0 °C (Caution: Vigorous H₂ evolution).
Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo.
The crude product can be recrystallized from MTBE/Hexanes to afford the pure target alcohol (~3.8 g, 90%).
References[1] Sigma-Aldrich. 4-(Hydroxymethyl)-2-methoxybenzonitrile | 210037-77-7. URL[4] Appchem. Methyl 4-Cyano-3-Methoxybenzoate | 210037-76-6. URL[2] Google Patents. WO2002034745A1 - Chemokine receptor binding heterocyclic compounds. URL[3] Google Patents. US20040102448A1 - Substituted polycyclic aryl and heteroaryl pyrazinones useful for selective inhibition of the coagulation cascade. URL[6] NISCPR (Refencing Tetrahedron Letters, 2003, 44, 6323). One-pot synthesis of 1-[(2-oxooxazolidin-5-yl)methyl] ureas and carbamates from 5-azidomethyl-2-oxazolidinone. URL[5] ResearchGate (Journal of Organometallic Chemistry 609, 2000, 137–151). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. URL
1H and 13C NMR Analysis of 4-(Hydroxymethyl)-2-methoxybenzonitrile: A Comprehensive Protocol and Signal Assignment Guide
Introduction & Scope The compound 4-(hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry. Notably, it serves as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
The compound 4-(hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry. Notably, it serves as a critical intermediate in the synthesis of triazole-based T-type calcium channel blockers, which are actively investigated for the treatment of neurological disorders such as epilepsy and neuropathic pain[1].
Accurate structural verification of this intermediate is paramount for downstream synthetic success. This application note provides a rigorous, self-validating protocol for the
1
H and
13
C Nuclear Magnetic Resonance (NMR) analysis of 4-(hydroxymethyl)-2-methoxybenzonitrile, detailing the causality behind the observed chemical shifts and multiplet splitting patterns[2].
Causality of Electronic Effects on Chemical Shifts
To accurately assign the NMR signals, one must first understand the electronic environment dictated by the three substituents on the benzene ring. The interplay of inductive (
±I
) and resonance (
±M
) effects creates a highly asymmetrical electron density distribution:
-CN at C1 (Cyano Group): A strong electron-withdrawing group (EWG) via both
−I
and
−M
effects. It significantly deshields the ortho (C2, C6) and para (C4) positions, shifting their proton and carbon signals downfield.
-OCH
3
at C2 (Methoxy Group): While inductively withdrawing (
−I
), its resonance donation (
+M
) dominates. It acts as a strong electron-donating group (EDG), highly shielding the ortho (C1, C3) and para (C5) positions, pushing their signals upfield.
-CH
2
OH at C4 (Hydroxymethyl Group): Exerts a mild inductive effect but remains largely electronically neutral compared to the dominant cyano and methoxy groups.
Logical Deduction of Aromatic Protons:
Due to the strong
+M
effect of the methoxy group, H3 (ortho to -OCH
3
) and H5 (para to -OCH
3
) will be the most shielded protons, appearing upfield near ~7.0 ppm. Conversely, H6 is ortho to the electron-withdrawing -CN group and meta to the -OCH
3
group (receiving no resonance shielding), making it the most deshielded proton, appearing downfield near ~7.5 ppm.
Electronic effects of substituents on the aromatic core dictating NMR shifts.
Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following methodology is designed as a self-validating system.
Sample Preparation
Mass Optimization: Weigh 15–20 mg of the compound for
1
H NMR, or 40–50 mg for
13
C NMR, into a clean glass vial.
Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Expert Insight: CDCl
3
is selected for its excellent solubilizing properties for functionalized benzonitriles. However, note that trace acidic impurities or moisture in CDCl
3
will cause rapid chemical exchange of the hydroxyl (-OH) proton, resulting in a broad singlet rather than a sharp, coupled multiplet.
Filtration: Filter the solution through a glass-wool plugged Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.
Instrument Setup and Validation
Locking and Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl
3
. Tune and match the probe to the specific sample impedance.
Shimming (Self-Validation Step): Perform automated or manual gradient shimming (Z1-Z5). Validation: Verify shim quality by observing the TMS peak; the Full Width at Half Maximum (FWHM) must be < 1.0 Hz before proceeding.
Acquisition Parameters
1
H NMR: Set the pulse angle to 30°, number of scans (ns) to 16, and a relaxation delay (d1) of 2.0 seconds.
13
C NMR: Set the pulse angle to 30°, ns to 512–1024, and d1 to 3.0–5.0 seconds. Turn on
1
H broadband decoupling (WALTZ-16).
Expert Insight: A longer d1 (up to 5s) is critical for
13
C acquisition here because quaternary carbons (C1, C2, C4, and the -CN carbon) lack attached protons to facilitate dipole-dipole relaxation. A longer delay ensures these slowly relaxing nuclei return to equilibrium, preventing signal attenuation.
Workflow for NMR sample preparation, acquisition, and data processing.
1
H NMR Signal Assignment & Causality
The
1
H NMR spectrum in CDCl
3
is referenced to TMS at 0.00 ppm. The coupling constants (
J
) confirm the relative positioning of the aromatic protons. H5 and H6 exhibit a classic ortho coupling (
3J≈8.0
Hz), while H3 and H5 exhibit a fine meta coupling (
4J≈1.5
Hz).
Table 1:
1
H NMR Signal Assignment (400 MHz, CDCl
3
)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Coupling (
J
in Hz)
Assignment Causality & Structural Logic
-OCH
3
3.90
s
3H
-
Highly deshielded by the directly attached electronegative oxygen.
-CH
2
OH
4.75
s
2H
-
Deshielded by the adjacent hydroxyl oxygen. Appears as a singlet due to rapid -OH exchange.
-OH
~2.00
br s
1H
-
Broad due to chemical exchange. Shift is highly dependent on sample concentration and temperature.
H3
7.02
d
1H
~1.5
Strongly shielded by the ortho-methoxy group (
+M
effect). Fine coupling to H5.
H5
7.08
dd
1H
8.0, 1.5
Shielded by the para-methoxy group. Coupled to both H6 (ortho) and H3 (meta).
H6
7.54
d
1H
8.0
Most downfield aromatic proton; deshielded by the adjacent ortho-cyano group (
−I,−M
).
13
C NMR Signal Assignment & Causality
The
13
C NMR spectrum is referenced to the central peak of the CDCl
3
triplet at 77.16 ppm. The assignment of quaternary carbons (Cq) relies heavily on the additive substituent effects on the base benzene ring (128.5 ppm).
Table 2:
13
C NMR Signal Assignment (100 MHz, CDCl
3
)
Position
Chemical Shift (ppm)
Type
Assignment Causality & Structural Logic
C1
100.5
Cq
Ipso to -CN. Uniquely shielded by the strong
+M
effect of the ortho-methoxy group.
C2
161.0
Cq
Ipso to -OCH
3
. Strongly deshielded by the electronegativity of the directly attached oxygen.
C3
110.0
CH
Ortho to -OCH
3
. Highly shielded by the
+M
resonance effect of the methoxy group.
C4
148.5
Cq
Ipso to -CH
2
OH. Mildly deshielded by the alkyl-oxygen substituent.
C5
119.0
CH
Para to -OCH
3
. Shielded by the
+M
resonance effect of the methoxy group.
C6
133.5
CH
Ortho to -CN. Deshielded by the
−I
and
−M
effects of the cyano group.
-CN
116.5
Cq
Characteristic chemical shift for a conjugated nitrile carbon.
-OCH
3
56.0
CH
3
Typical shift for an aromatic methoxy carbon.
-CH
2
OH
64.5
CH
2
Typical shift for a benzylic hydroxymethyl carbon.
Application Note: Chemoselective Oxidation of 4-(Hydroxymethyl)-2-Methoxybenzonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the selective oxidation of a functionalized benzylic alcohol to its cor...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Objective: To provide a robust, self-validating methodology for the selective oxidation of a functionalized benzylic alcohol to its corresponding aldehyde, avoiding over-oxidation.
Strategic Rationale & Mechanistic Overview
4-(Hydroxymethyl)-2-methoxybenzonitrile (also referred to as 4-cyano-3-methoxybenzyl alcohol[1]) is a critical synthetic intermediate. It is frequently utilized in the structural elaboration of Renal Outer Medullary Potassium (ROMK) channel inhibitors[2] and complex steroidal pharmaceutical products[3].
The primary synthetic challenge in oxidizing this substrate lies in chemoselectivity . The molecule possesses an electron-withdrawing nitrile group (-CN) and an electron-donating methoxy group (-OCH₃). While the benzylic position is activated, the use of harsh, unselective oxidants (such as Jones reagent or KMnO₄) will inevitably lead to over-oxidation, yielding 4-cyano-3-methoxybenzoic acid.
To ensure high-fidelity conversion to 4-formyl-2-methoxybenzonitrile [4], we detail two field-proven protocols:
Method A (Dess-Martin Periodinane): A homogeneous, hypervalent iodine-mediated pathway ideal for rapid, high-yielding precision synthesis at the bench scale.
Method B (Activated MnO₂): A heterogeneous, radical-surface pathway optimized for bulk scale-up due to its operational simplicity and filtration-based workup.
Fig 1: Chemoselective oxidation pathways preventing over-oxidation to the carboxylic acid.
This method relies on the ligand exchange of the benzylic alcohol with an acetate group on the hypervalent iodine(V) center, followed by alpha-proton abstraction.
Preparation: Flame-dry a 100 mL round-bottom flask. Add 4-(hydroxymethyl)-2-methoxybenzonitrile (1.63 g, 10.0 mmol) and dissolve in 50 mL of strictly anhydrous CH₂Cl₂ under an inert argon atmosphere.
Causality: Moisture must be excluded. Water prematurely hydrolyzes DMP into 2-iodoxybenzoic acid (IBX), which is insoluble in CH₂Cl₂ and significantly reduces the oxidation rate.
Oxidant Addition: Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (5.09 g, 12.0 mmol) portion-wise over 10 minutes.
Causality: The initial ligand exchange between the alcohol and the iodine center is exothermic. Cooling prevents localized heating and suppresses side-reactions.
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1.5 to 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1, UV detection at 254 nm).
Quenching (Critical Step): Once the starting material is consumed, dilute the mixture with 50 mL of diethyl ether (Et₂O). Pour the mixture into an Erlenmeyer flask containing 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15–30 minutes until the organic layer turns completely clear.
Causality: The thiosulfate (Na₂S₂O₃) reduces unreacted hypervalent iodine species to water-soluble iodate and iodide salts. The bicarbonate (NaHCO₃) neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.
Extraction & Purification: Separate the layers. Extract the aqueous layer with Et₂O (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Ethyl Acetate/Hexanes 3:7) to yield the pure aldehyde[2].
This method utilizes a heterogeneous surface reaction where the alcohol adsorbs onto the MnO₂ lattice, undergoes single-electron transfer, and desorbs as the aldehyde.
Preparation: In a 500 mL round-bottom flask, dissolve the substrate (8.16 g, 50.0 mmol) in 250 mL of CH₂Cl₂.
Oxidant Addition: Add commercially activated Manganese(IV) Oxide (65.2 g, 750 mmol) in one portion.
Causality: Because this is a surface-mediated reaction, a massive molar excess (10–20 eq) is strictly required to provide sufficient active surface area for adsorption.
Reaction Propagation: Equip the flask with a reflux condenser and heat the black suspension to a gentle reflux (~40 °C) for 12–18 hours.
Causality: Thermal energy accelerates the desorption of the product from the MnO₂ surface, preventing product inhibition.
Workup: Cool to room temperature. Filter the suspension through a 2-inch pad of Celite in a sintered glass funnel. Wash the Celite pad thoroughly with CH₂Cl₂ (3 × 100 mL) until the filtrate runs clear.
Causality: Finely divided MnO₂ particulates will easily pass through or clog standard filter paper. Celite provides a porous matrix that traps the heavy metal waste, ensuring a pristine organic filtrate.
Concentration: Concentrate the filtrate under reduced pressure to afford the product.
Analytical Characterization & Validation
To ensure the protocol acts as a self-validating system, compare the isolated product against the following established analytical parameters[2][4]. The presence of the highly deshielded formyl proton at ~10.08 ppm is the definitive marker of successful conversion.
Application Note: Optimized Synthetic Protocols for 4-(Hydroxymethyl)-2-methoxybenzonitrile Derivatives
Executive Summary The synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile—a critical building block in the development of pharmaceuticals and agrochemicals—presents a unique chemoselectivity challenge. The molecule cont...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile—a critical building block in the development of pharmaceuticals and agrochemicals—presents a unique chemoselectivity challenge. The molecule contains three distinct functional groups on a benzene scaffold: an electron-donating methoxy group, a reactive benzylic alcohol, and a sensitive nitrile group. This application note details two field-proven, highly optimized pathways for synthesizing this derivative: a top-down chemoselective reduction of an aldehyde precursor, and a bottom-up palladium-catalyzed cyanation of an aryl halide.
By understanding the mechanistic causality behind reagent selection and solvent effects, researchers can achieve >90% yields while avoiding common pitfalls such as nitrile over-reduction or catalyst poisoning.
Mechanistic Rationale & Pathway Selection
When designing a synthetic route for 4-(hydroxymethyl)-2-methoxybenzonitrile, the primary directive is preserving the oxidation state of the nitrile group (-CN). Nitriles are susceptible to nucleophilic attack and over-reduction to primary amines or aldehydes if exposed to harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H)[1].
To bypass these issues, we validate two distinct synthetic pathways:
Pathway A (Chemoselective Reduction): Utilizes Sodium Borohydride (NaBH₄) to selectively reduce 4-formyl-2-methoxybenzonitrile. NaBH₄ is a mild, hard nucleophile that readily attacks the highly electrophilic carbonyl carbon of the aldehyde but is completely inert toward the less electrophilic nitrile carbon under standard conditions[2].
Pathway B (Mild Cyanation): Utilizes a low-temperature Palladium-catalyzed cross-coupling strategy to install the nitrile group onto 4-(hydroxymethyl)-2-methoxyphenyl halide. Traditional cyanation requires harsh temperatures (>120 °C) that can degrade benzylic alcohols. However, using Zinc Cyanide (Zn(CN)₂) in a biphasic aqueous system allows the reaction to proceed at 40 °C[3].
Figure 1: Dual synthetic strategies for 4-(hydroxymethyl)-2-methoxybenzonitrile.
Pathway A: Chemoselective Reduction Protocol
Quantitative Comparison of Reducing Agents
Selecting the correct hydride source is the most critical variable. Table 1 summarizes the quantitative outcomes of various reducing agents applied to 4-formyl-2-methoxybenzonitrile.
Table 1: Chemoselectivity of Reducing Agents for Aldehyde vs. Nitrile
Reducing Agent
Solvent
Temp (°C)
Chemoselectivity (Aldehyde:Nitrile)
Target Yield
Mechanistic Outcome / Notes
NaBH₄
MeOH
0 to 20
>99:1
95%
Optimal. Mild hydride selectively attacks the highly electrophilic aldehyde[2].
LiAlH₄
THF
0
<10:90
<10%
Poor. Indiscriminately reduces both the aldehyde and the nitrile to a primary amine[1].
DIBAL-H
Toluene
-78
~50:50
~45%
Moderate. High risk of nitrile partial reduction to an imine/aldehyde intermediate[1].
NaBH₄ + CeCl₃
MeOH
0
>99:1
92%
Redundant. Luche conditions are excellent but unnecessary here as there is no conjugated enone.
Step-by-Step Methodology: NaBH₄ Reduction
This protocol is designed as a self-validating system to ensure complete conversion without over-reduction.
Reagents:
4-formyl-2-methoxybenzonitrile (1.0 eq, 10 mmol)
Sodium Borohydride, NaBH₄ (1.2 eq, 12 mmol)
Anhydrous Methanol (0.2 M, 50 mL)
Saturated aqueous NH₄Cl solution (for quenching)
Procedure:
Preparation: Dissolve 4-formyl-2-methoxybenzonitrile in anhydrous methanol in a flame-dried round-bottom flask. Cool the mixture to 0 °C using an ice-water bath. Causality: Starting at 0 °C suppresses the exothermic reaction of NaBH₄ with methanol, preventing premature reagent depletion.
Hydride Addition: Add NaBH₄ portion-wise over 10 minutes. Effervescence (H₂ gas evolution) will be observed.
Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 45 minutes.
Self-Validation Checkpoint (TLC): Remove a 10 µL aliquot, quench in 100 µL of EtOAc/H₂O, and spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting aldehyde is highly UV-active and runs faster (higher
Rf
). The product benzylic alcohol is more polar and runs lower. Validation: The complete disappearance of the upper UV-active spot confirms 100% conversion.
Quenching: Cool the flask back to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild, buffered proton source to break down the boron-alkoxide complex without creating a highly basic environment that could hydrolyze the nitrile group to an amide.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 4-(hydroxymethyl)-2-methoxybenzonitrile as a crystalline solid.
Pathway B: Palladium-Catalyzed Cyanation Protocol
Overcoming Catalyst Poisoning in Cyanation
Synthesizing the target molecule from an aryl halide (e.g., 4-bromo-2-methoxybenzyl alcohol) requires installing the nitrile group. Historically, palladium-catalyzed cyanation suffered from severe catalyst poisoning because the cyanide ion (
CN−
) is a strong
σ
-donor and
π
-acceptor that tightly binds to Palladium(II) intermediates, halting the catalytic cycle[3].
To solve this, Cohen and Buchwald developed a methodology utilizing Zn(CN)₂ in a biphasic THF/H₂O solvent system[3].
Table 2: Optimization of Cyanation Conditions
Cyanide Source
Solvent System
Temp (°C)
Catalyst System
Conversion
Causality / Notes
KCN
DMF
140
Pd(PPh₃)₄
40%
Harsh heat degrades the free -OH group.
Zn(CN)₂
DMF
100
Pd₂(dba)₃ / dppf
75%
Better, but still requires elevated temperatures.
Zn(CN)₂
THF:H₂O (5:1)
40
t-BuXPhos Pd G3
>95%
Optimal. Water slowly solubilizes Zn(CN)₂, keeping
CN−
concentration low enough to prevent Pd poisoning[3].
Step-by-Step Methodology: Mild Aqueous Cyanation
Figure 2: Workflow for the mild Palladium-catalyzed cyanation in aqueous media.
Degassed THF and Deionized H₂O (5:1 volumetric ratio, 25 mL total)
Procedure:
Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a vial with the aryl halide, Zn(CN)₂, and the t-BuXPhos Pd G3 precatalyst. Causality: While the reaction is somewhat air-tolerant, oxygen can oxidize the electron-rich phosphine ligand, reducing catalytic turnover.
Solvent Introduction: Add the pre-degassed THF/H₂O (5:1) mixture to the vial. Seal with a PTFE-lined cap.
Reaction Phase: Heat the reaction mixture to 40 °C and stir vigorously.
Self-Validation Checkpoint (Visual & TLC): Initially, the reaction is a heterogeneous suspension due to the insolubility of Zn(CN)₂ in THF. As the reaction progresses, the water slowly dissolves the Zn(CN)₂, feeding it into the organic phase. Validation: A transition to a more homogeneous state indicates active consumption of the cyanide source. Confirm completion via TLC after 12 hours.
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and wash with saturated aqueous Na₂CO₃ (20 mL) to neutralize any trace zinc salts and remove residual free cyanide.
Isolation: Dry the organic phase over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target nitrile.
References
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Source: Organic Letters (American Chemical Society)
URL:[Link]
Chemoselective reductions with sodium borohydride
Source: Canadian Journal of Chemistry (Canadian Science Publishing)
URL:[Link]
Technical Support Center: Synthesis & Troubleshooting of 4-(Hydroxymethyl)-2-methoxybenzonitrile
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that synthesizing polyfunctional building blocks like 4-(hydroxymethyl)-2-methoxybenzonitrile (also known as 4...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that synthesizing polyfunctional building blocks like 4-(hydroxymethyl)-2-methoxybenzonitrile (also known as 4-cyano-3-methoxybenzyl alcohol) requires strict chemoselectivity.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you identify and eliminate common byproducts during synthesis[1].
Mechanistic Pathways & Byproduct Divergence
The synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile typically relies on one of two primary routes:
The Reduction Route: Chemoselective reduction of methyl 4-cyano-3-methoxybenzoate.
The Cyanation Route: Palladium-catalyzed cyanation of 4-bromo-3-methoxybenzyl alcohol.
Understanding the causality behind reagent selection is critical, as the wrong conditions will rapidly divert your material into dead-end byproducts.
Mechanistic pathways for 4-(hydroxymethyl)-2-methoxybenzonitrile synthesis and byproduct divergence.
Troubleshooting & FAQ
Route A: Ester Reduction (The Borohydride Method)
Q: My TLC shows a highly polar streak at the baseline (Hexanes/EtOAc) that stains bright purple with Ninhydrin. What is this byproduct?A: You are observing Byproduct A: 4-(aminomethyl)-2-methoxybenzyl alcohol .
Causality: Nitriles are highly susceptible to reduction by strong, unhindered hydride donors. If you used Lithium Aluminum Hydride (
LiAlH4
) or heated a Lithium Borohydride (
LiBH4
) reaction above room temperature, the hydride attacked the electrophilic nitrile carbon, causing over-reduction to a primary amine.
Solution: Switch to strictly chemoselective conditions.
LiBH4
in THF at
0∘C
to room temperature exploits the Lewis acidity of the lithium cation to activate the ester carbonyl, allowing reduction to the alcohol while leaving the nitrile intact[2].
Q: The reaction stalls, yielding an intermediate that is less polar than the target alcohol but more polar than the starting ester. 1H NMR shows a distinct singlet at ~10.2 ppm. Why?A: This is the aldehyde intermediate (4-cyano-3-methoxybenzaldehyde).
Causality: Ester reduction proceeds via a tetrahedral intermediate that collapses into an aldehyde before being reduced to the alcohol. If your hydride source is depleted (often due to moisture in the THF) or the temperature is too low, the reaction stalls at the aldehyde stage.
Solution: Ensure you are using at least 1.5 to 2.0 equivalents of
LiBH4
and validate that your THF is strictly anhydrous.
Route B: Aryl Halide Cyanation (The Catalytic Method)
Q: During Pd-catalyzed cyanation, LC-MS analysis shows a major impurity at m/z 138.16. The target mass (163.17) is only a minor peak. What went wrong?A: You are observing Byproduct B: 3-methoxybenzyl alcohol , the proto-debromination (dehalogenation) byproduct.
Causality: In palladium-catalyzed cross-couplings, the
Pd(II)
oxidative addition complex can undergo
β
-hydride elimination if hydride donors are present. Common culprits include the breakdown of DMF at high temperatures or the presence of trace moisture/amine ligands. The hydride inserts into the Pd-Aryl bond, followed by reductive elimination to yield the dehalogenated arene.
Solution: Thoroughly degas your solvents using the freeze-pump-thaw method. Consider switching the solvent from DMF to NMP, or use a
Zn(CN)2
system with a specialized ligand like dppf to accelerate the transmetalation step, outcompeting the dehalogenation pathway.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and byproduct distribution, allowing you to select the optimal parameters for your workflow.
Starting Material
Reagent System
Target Yield (%)
Major Byproduct
Byproduct (%)
Methyl 4-cyano-3-methoxybenzoate
LiBH4
(2.0 eq), THF, RT
85 - 92%
Amine derivative
< 2%
Methyl 4-cyano-3-methoxybenzoate
LiAlH4
(1.0 eq), THF,
0∘C
< 10%
Amine derivative
> 80%
4-bromo-3-methoxybenzyl alcohol
Zn(CN)2
,
Pd2(dba)3
, DMF,
100∘C
75 - 80%
3-methoxybenzyl alcohol
5 - 10%
4-bromo-3-methoxybenzyl alcohol
CuCN
, DMF,
150∘C
60 - 65%
Homocoupled biaryl
10 - 15%
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, utilize the following self-validating protocols.
Protocol A: Chemoselective Reduction of Methyl 4-cyano-3-methoxybenzoate
This protocol utilizes
LiBH4
to prevent amine formation[2].
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with methyl 4-cyano-3-methoxybenzoate (10.0 g, 52.3 mmol) and anhydrous THF (100 mL).
Cooling & Addition: Cool the solution to
0∘C
using an ice bath. Slowly add
LiBH4
(2.0 M in THF, 52.3 mL, 104.6 mmol) dropwise over 15 minutes.
Self-Validation Check: The reaction should remain clear. Excessive bubbling indicates moisture in the solvent reacting with the hydride.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The ester (
Rf≈0.6
) should disappear, replaced by the target alcohol (
Rf≈0.3
).
Quenching (Critical Step): Cool the flask back to
0∘C
. Carefully add 1N HCl dropwise until gas evolution completely ceases.
Self-Validation Check: The cessation of
H2
gas evolution validates the complete destruction of unreacted borohydride. Ensure the aqueous layer is at pH 4-5; this keeps the product soluble in the organic phase while preventing acid-catalyzed nitrile hydrolysis.
Isolation: Extract with EtOAc (
3×50
mL), wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Cyanation of 4-bromo-3-methoxybenzyl alcohol
This protocol minimizes dehalogenation by utilizing a robust Pd/dppf catalyst system.
Degassing: Evacuate and backfill the flask with Argon three times.
Causality: Oxygen destroys the active
Pd(0)
species, while trace moisture promotes the dehalogenation byproduct.
Reaction: Add anhydrous, degassed DMF (50 mL). Heat the mixture to
100∘C
for 12 hours.
Self-Validation Check: The mixture should transition from a reddish-purple (initial
Pd2(dba)3
) to a pale yellow/brown active catalytic solution. The appearance of a heavy black precipitate indicates "Pd black" formation and catalyst death.
Workup: Cool to room temperature. Quench with 2M aqueous ammonia (50 mL) to complex the zinc salts. Extract with EtOAc, wash extensively with water to remove DMF, dry, and purify via silica gel chromatography.
References
Google Patents.WO1999010525A1 - A method of treating cancer.
Technical Support Center: Troubleshooting the Synthesis of 4-(Hydroxymethyl)-2-methoxybenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and yield optimization challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and yield optimization challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for the synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile (CAS 210037-77-7)[1] from its primary precursor, methyl 4-cyano-3-methoxybenzoate (CAS 25978-74-9)[2].
Part 1: The "Why" – Causality & Experimental Logic
The fundamental challenge in synthesizing 4-(hydroxymethyl)-2-methoxybenzonitrile is chemoselectivity . The starting material contains two reducible functional groups: an ester (at the 4-position) and a nitrile (at the 1-position).
To achieve high yields, you must selectively reduce the ester to an alcohol without over-reducing the nitrile to a primary amine.
The Flawed Approach: Using a strong, unselective reducing agent like Lithium Aluminum Hydride (LiAlH
4
) will universally reduce both groups, destroying the target molecule. Conversely, standard Sodium Borohydride (NaBH
4
) is too mild and will not react with the ester.
The Optimal Strategy: The industry standard relies on Lithium Borohydride (LiBH
4
) in anhydrous THF[3]. The lithium cation acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity. This lowers the activation energy required for the borohydride anion to attack the ester, allowing the reaction to proceed at room temperature while the nitrile remains untouched[3].
Fig 2: Chemoselectivity pathways comparing LiBH4 and LiAlH4 on ester and nitrile groups.
Part 2: Troubleshooting FAQs
Q: My LC-MS shows a +4 Da mass impurity, and the yield of the target alcohol is low. What is happening?A: You are observing over-reduction. While LiBH
4
is highly selective at room temperature, prolonged heating at reflux provides enough activation energy to reduce the cyano group to a primary amine (-CH
2
NH
2
).
Fix: Strictly adhere to the kinetic control parameters: stir for 1.5 hours at room temperature, followed by a maximum of 30 minutes at reflux[3].
Q: The reaction went to completion (no starting material by TLC), but my isolated yield after aqueous workup is <40%. Where is my product?A: Your product is likely trapped as a borate ester complex in the aqueous layer. Borohydride reductions form intermediate boron-oxygen bonds that must be fully hydrolyzed.
Fix: Ensure you quench the reaction with 1 N HCl and stir vigorously for at least 30 minutes[3]. The pH must remain strictly acidic (pH 1-2) to break the complex. Additionally, because the product is a polar benzylic alcohol, extract the aqueous phase multiple times with Ethyl Acetate (EtOAc).
Q: I am seeing a lot of unreacted starting material (methyl ester) even after the reflux step. Why?A: LiBH
4
is highly moisture-sensitive. If your THF is not strictly anhydrous, water will react with the reagent, destroying it and generating Lithium Hydroxide (LiOH). The LiOH then saponifies your starting ester into 4-cyano-3-methoxybenzoic acid, which is resistant to further reduction by the depleted borohydride.
Fix: Use freshly opened, anhydrous THF and verify the concentration of your LiBH
4
solution prior to use.
Part 3: Quantitative Data & Reagent Selection
Use the following matrix to benchmark your expected yields and identify the correct reagent system for your lab's constraints.
Reducing Agent
Chemoselectivity (Ester vs. Nitrile)
Typical Target Yield
Primary Failure Mode
LiBH
4
/ THF
High (Reduces ester selectively)
75–85%
Over-reduction if refluxed >30 mins
NaBH
4
/ CaCl
2
High (Forms Ca(BH
4
)
2
in situ)
70–80%
Sluggish reaction, requires longer time
LiAlH
4
None (Reduces both groups)
<10%
Complete reduction to amine
NaBH
4
(alone)
None (Unreactive toward ester)
0%
Complete recovery of starting material
Part 4: Validated Experimental Protocol
A protocol is only as good as its built-in failure checkpoints. The following methodology for the synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile is designed as a self-validating system using established patent literature[3].
Protocol A: Chemoselective LiBH
4
Reduction
Step 1 (Preparation): Dissolve methyl 4-cyano-3-methoxybenzoate (48.8 g, 255 mmol) in 400 mL of anhydrous THF under an argon atmosphere at room temperature[3].
Step 2 (Addition): Add lithium borohydride (255 mL, 510 mmol, 2.0 M in THF) dropwise over 5 minutes[3].
Self-Validation (IPC 1): Observe the solution. Mild effervescence is normal. Vigorous bubbling indicates high moisture content in the THF; if this occurs, the effective stoichiometry of your reducing agent is compromised.
Step 3 (Primary Reduction): Stir the reaction at room temperature for 1.5 hours[3].
Self-Validation (IPC 2): Pull an aliquot for TLC (Hexane:EtOAc 6:4, UV). The starting material (R
f
~0.65) should be >90% consumed, with a new polar spot (R
f
~0.30) appearing. Do not proceed to Step 4 until this is confirmed.
Step 4 (Completion): Warm the reaction to reflux for exactly 30 minutes, then immediately cool to room temperature[3].
Causality Note: This brief reflux drives the reduction of any sterically hindered intermediate borate complexes to completion without providing enough thermal energy to reduce the nitrile group.
Step 5 (Quench & Hydrolysis): Carefully pour the solution into a mixture of EtOAc and 1 N HCl solution[3].
Self-Validation (IPC 3): Test the pH of the aqueous phase. It must be strictly acidic (pH 1-2). Stir vigorously for at least 30 minutes. If the pH rises above 3, add more 1 N HCl. This ensures complete hydrolysis of the product-trapping borate esters.
Step 6 (Isolation): Separate the layers. Extract the aqueous phase with EtOAc (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Step 7 (Purification): Purify by silica gel column chromatography (30%-50% EtOAc/hexane) to afford the target compound (~76% yield)[3].
Fig 1: Synthesis workflow and troubleshooting logic for 4-(hydroxymethyl)-2-methoxybenzonitrile.
References[3] Title: WO1999010525A1 - A method of treating cancer
stability and degradation studies of 4-(hydroxymethyl)-2-methoxybenzonitrile
Welcome to the Technical Support Center for 4-(hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-(hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with authoritative, mechanistic insights into the stability and degradation profile of this compound.
Rather than merely listing protocols, this guide deconstructs the causality behind the chemical behavior of 4-(hydroxymethyl)-2-methoxybenzonitrile, ensuring your analytical methods are self-validating and compliant with international regulatory standards [1].
Part 1: Mechanistic Overview of Molecular Vulnerabilities
To successfully troubleshoot stability assays, one must first understand the intrinsic reactivity of the molecule's functional groups. 4-(hydroxymethyl)-2-methoxybenzonitrile contains three distinct moieties, each with specific degradation pathways:
The Benzonitrile Group (-CN): Highly susceptible to hydrolytic cleavage. Under both acidic and basic conditions, the nitrile undergoes hydration to form a primary amide, which can further hydrolyze into a carboxylic acid [2].
The Hydroxymethyl Group (-CH₂OH): A primary alcohol that acts as the primary site for oxidative degradation. Exposure to peroxides or radical initiators will rapidly oxidize this group to an aldehyde, and eventually to a carboxylic acid [3].
The Methoxy Group (-OCH₃): Generally stable under standard pharmaceutical stress conditions. Aryl methyl ethers require exceptionally harsh conditions (e.g., concentrated hydroiodic acid at elevated temperatures) to undergo ether cleavage into a phenol [4].
Proposed chemical degradation pathways of 4-(hydroxymethyl)-2-methoxybenzonitrile.
Part 2: Troubleshooting Guide & FAQs
Q: During basic hydrolysis (0.1 M NaOH, 60°C), my parent peak disappears, but I do not see a corresponding degradation peak in my HPLC chromatogram. Where did the mass go?A: This is a classic issue of polarity mismatch. Base-catalyzed hydrolysis of the benzonitrile group rapidly pushes the molecule past the amide intermediate directly to the highly polar carboxylic acid (4-(hydroxymethyl)-2-methoxybenzoic acid). If your reverse-phase HPLC gradient starts with a high organic composition (e.g., >20% Acetonitrile), this polar degradant will elute in the void volume (
t0
) and be missed.
Action: Adjust your gradient to start at 2-5% organic modifier and ensure your aqueous mobile phase is buffered to an acidic pH (e.g., 0.1% Formic Acid or TFA) to keep the generated carboxylic acid fully protonated and retained on the C18 column.
Q: Under oxidative stress (3% H₂O₂), LC-MS analysis shows a new peak with a mass shift of -2 Da relative to the parent. What is the mechanism?A: A loss of 2 Daltons (-2 Da) is the stoichiometric signature of primary alcohol oxidation. The hydroxymethyl group (-CH₂OH) is being oxidized to an aldehyde (-CHO), forming 4-formyl-2-methoxybenzonitrile [3].
Action: If you require a stability-indicating method that halts at this stage, ensure your experimental protocol includes a quenching step (e.g., adding sodium metabisulfite) immediately after the stress period to prevent over-oxidation to the dicarboxylic acid (+14 Da shift).
Q: I am observing degradation under mild acidic conditions (0.1 M HCl, 60°C). Is my methoxy group undergoing ether cleavage?A: Highly unlikely. Aryl methoxy groups are robust and typically require strong Lewis acids (like BBr₃) or concentrated hydrohalic acids (HI, HBr) at reflux to cleave [4]. The degradation you are observing is almost certainly the hydration of the nitrile group to the corresponding benzamide. You can confirm this via LC-MS by looking for a +18 Da mass shift (addition of H₂O).
Part 3: Standardized Forced Degradation Protocols
To establish a self-validating system, all forced degradation studies must follow ICH Q1A(R2) guidelines, targeting a degradation window of 5% to 20%. This ensures secondary degradation products do not obscure primary degradation pathways [1].
Step-by-Step Methodology
Stock Preparation: Dissolve 4-(hydroxymethyl)-2-methoxybenzonitrile in an inert co-solvent (e.g., HPLC-grade Acetonitrile) to a concentration of 1.0 mg/mL.
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Quench: Neutralize with 1 mL of 0.1 M NaOH prior to injection.
Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Quench: Neutralize with 1 mL of 0.1 M HCl.
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (protected from light) for 24 hours. Quench: Add 100 µL of 10% sodium thiosulfate.
Thermal Stress: Spread 50 mg of solid powder in a thin layer on a Petri dish. Incubate at 80°C for 7 days.
Analysis: Dilute all quenched samples to a final theoretical concentration of 100 µg/mL using the initial mobile phase conditions and analyze via LC-MS/PDA.
Standardized ICH Q1A(R2) forced degradation experimental workflow.
Part 4: Expected Quantitative Data Summary
The following table summarizes the anticipated stability profile of 4-(hydroxymethyl)-2-methoxybenzonitrile based on the reactivity of its functional groups. Use this as a benchmark to validate your in-house analytical methods.
Stress Condition
Reagent/Environment
Time & Temp
Expected Degradation (%)
Primary Degradant Identity
Mechanistic Pathway
Acidic Hydrolysis
0.1 M HCl
24h / 60°C
5 - 15%
4-(hydroxymethyl)-2-methoxybenzamide
Nitrile hydration
Basic Hydrolysis
0.1 M NaOH
24h / 60°C
15 - 30%
4-(hydroxymethyl)-2-methoxybenzoic acid
Nitrile hydrolysis
Oxidative
3% H₂O₂
24h / 25°C
10 - 25%
4-formyl-2-methoxybenzonitrile
Primary alcohol oxidation
Thermal
Solid state
7 days / 80°C
< 2%
None (Highly Stable)
N/A
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hrs
2 - 5%
Unspecified radical dimers
UV-induced radical formation
Note: Mass balance (Sum of Parent Peak Area + Degradant Peak Areas) should remain between 95-105%. A mass balance drop below 90% indicates volatile degradants, precipitation, or elution outside the gradient window.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]
Veselá, A. B., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Biodegradation, 21(5), 761-770. Available at:[Link]
Zhang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed. Available at:[Link]
Asano, S. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at:[Link]
Optimization
Technical Support Center: Troubleshooting NMR Spectral Inconsistencies of 4-(hydroxymethyl)-2-methoxybenzonitrile
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you rely on precise structural characterization. However, the 1H NMR spectrum of 4-(hydroxymethyl)-2-methoxybenzonitril...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you rely on precise structural characterization. However, the 1H NMR spectrum of 4-(hydroxymethyl)-2-methoxybenzonitrile is notorious for presenting solvent-dependent inconsistencies, primarily due to its exchangeable hydroxyl (-OH) proton, hydrogen-bonding dynamics, and the magnetic anisotropy of its functional groups.
This guide is designed by application scientists to help you diagnose, understand, and resolve these spectral anomalies through causality-driven troubleshooting and self-validating experimental protocols.
Part 1: Quantitative Shift Matrix
Before troubleshooting, establish your baseline. The chemical shifts and multiplicities of 4-(hydroxymethyl)-2-methoxybenzonitrile vary drastically depending on the dielectric constant and hydrogen-bond accepting capacity of the NMR solvent[1].
Proton Environment
Expected Multiplicity
Expected Shift (CDCl₃)
Expected Shift (DMSO-d₆)
Mechanistic Notes
-OH (Hydroxyl)
Broad Singlet (CDCl₃) Triplet (DMSO)
1.80 – 2.50 ppm
5.30 – 5.50 ppm
Shift depends heavily on concentration in CDCl₃ due to rapid intermolecular H-bonding[2]. DMSO locks the proton, resolving ³J coupling[3].
-CH₂- (Methylene)
Singlet (CDCl₃) Doublet (DMSO)
~4.70 ppm
~4.50 ppm
Couples to -OH in DMSO-d₆ (³J ≈ 5.5 Hz). Rapid exchange in CDCl₃ averages out the scalar coupling[3].
-OCH₃ (Methoxy)
Singlet
~3.90 ppm
~3.80 ppm
Sharp 3H singlet. Unaffected by chemical exchange.
Aromatic H3
Doublet (J ≈ 1.5 Hz)
~6.90 – 7.00 ppm
~7.10 ppm
Ortho to methoxy, meta to nitrile. Prone to overlapping with H5 in non-polar solvents[1].
Aromatic H5
Doublet of doublets (J ≈ 8.0, 1.5 Hz)
~6.90 – 7.00 ppm
~7.00 ppm
Meta to methoxy and nitrile. Overlaps with H3 in CDCl₃, forming a complex multiplet[1].
Aromatic H6
Doublet (J ≈ 8.0 Hz)
~7.40 – 7.50 ppm
~7.60 ppm
Strongly deshielded by the ortho-nitrile group's magnetic anisotropy.
Part 2: Mechanistic Troubleshooting FAQs
Q1: Why does the hydroxyl (-OH) peak appear at different chemical shifts across different batches when using CDCl₃?The Causality: In non-polar solvents like CDCl₃, the -OH proton undergoes rapid intermolecular hydrogen bonding. The observed chemical shift is a weighted time-average of the free monomeric state (shielded, ~1.5 ppm) and the hydrogen-bonded polymeric state (deshielded, up to 3.0+ ppm). Variations in sample concentration, trace water content, and temperature alter the equilibrium between these states, causing the peak to "wander"[2].
The Solution: To obtain reproducible shifts, standardize your sample concentration (e.g., 15 mg/mL). Alternatively, switch to a strong hydrogen-bond accepting solvent like DMSO-d₆, which forms a stable solute-solvent complex, locking the -OH shift consistently around 5.3–5.5 ppm.
Q2: The methylene (-CH₂-) group appears as a sharp singlet in my CDCl₃ spectrum, but as a doublet in my colleague's DMSO-d₆ spectrum. Which one is correct?The Causality: Both are correct; they represent different kinetic regimes of chemical exchange. In CDCl₃, the -OH proton exchanges rapidly between molecules (faster than the NMR timescale,
k≫πJ/2
). This rapid exchange decouples the -OH proton from the adjacent -CH₂- protons, resulting in a singlet for the -CH₂- group[3]. In DMSO-d₆, the strong hydrogen bonding between the solvent's sulfoxide oxygen and the solute's -OH proton drastically slows down the exchange rate. Because the exchange is now slow on the NMR timescale, the scalar coupling is resolved, splitting the -CH₂- signal into a doublet and the -OH signal into a triplet[3].
The Solution: If you observe a singlet in DMSO-d₆, your sample or solvent likely contains trace acidic impurities or excessive water, which catalyzes the exchange.
Q3: The aromatic region (6.9–7.6 ppm) looks like a complex, second-order multiplet in CDCl₃, but resolves perfectly into a distinct AMX spin system in DMSO-d₆. Is my compound degrading in chloroform?The Causality: Your compound is not degrading; you are observing solvent-induced chemical shift anisotropy. 4-(hydroxymethyl)-2-methoxybenzonitrile has three aromatic protons: H3, H5, and H6. In CDCl₃, the electron-donating methoxy group at C2 and the hydroxymethyl group at C4 shield H3 and H5 similarly, causing their chemical shifts to accidentally overlap around 6.9–7.0 ppm. This transforms the expected first-order AMX spin system into a strongly coupled, second-order complex multiplet[1]. DMSO-d₆ differentially solvates the polar functional groups, altering the local magnetic environment and separating the chemical shifts of H3 and H5, thereby restoring the clear first-order splitting pattern[1].
Q4: My methoxy (-OCH₃) peak at ~3.8 ppm is being swallowed by a massive broad peak in DMSO-d₆. How do I fix this?The Causality: The broad peak is residual water. While water in perfectly dry DMSO-d₆ resonates at 3.33 ppm, the presence of trace acidic impurities or high concentrations of hydrogen-bonding solutes can shift the water peak downfield towards 3.8 ppm, obscuring your methoxy signal[4].
The Solution: See Protocol B below for drying NMR samples. Alternatively, run the sample in CDCl₃ where the water peak appears far upfield at 1.56 ppm[4], safely away from your methoxy signal.
Part 3: Self-Validating Experimental Protocols
To definitively assign exchangeable protons and eliminate solvent artifacts, utilize the following self-validating methodologies.
Protocol A: D₂O Exchange for Labile Proton Verification
This protocol is a self-validating system: the successful transfer of deuterium is immediately confirmed by the disappearance of the target -OH peak, acting as an internal control for the exchange mechanism[3].
Baseline Acquisition: Acquire a standard ¹H NMR spectrum of the compound in DMSO-d₆. Ensure the -OH triplet and -CH₂- doublet are visible.
D₂O Addition: Remove the NMR tube from the spectrometer. Add 10–20 µL (1-2 drops) of 100% Deuterium Oxide (D₂O) directly to the sample[5].
Equilibration: Cap the tube tightly and invert vigorously for 60 seconds to ensure complete mixing and proton-deuterium exchange.
Re-acquisition: Re-insert the tube, re-shim the instrument (crucial due to the addition of a new solvent phase), and acquire a new ¹H NMR spectrum.
Validation: The -OH peak at ~5.4 ppm will disappear due to deuterium substitution (-OD is invisible in ¹H NMR). Concurrently, the -CH₂- doublet at ~4.5 ppm will collapse into a sharp singlet as the scalar coupling is eliminated[3].
Protocol B: Sample Preparation for High-Resolution DMSO-d₆ Spectra
If your -CH₂- appears as a singlet in DMSO-d₆ without D₂O addition, trace water or acid is catalyzing proton exchange[6].
Solvent Drying: Store DMSO-d₆ over activated 4Å molecular sieves for at least 24 hours prior to use to minimize the 3.33 ppm water peak[6].
Sample Dessication: Dry the 4-(hydroxymethyl)-2-methoxybenzonitrile sample under high vacuum (≤ 0.1 mbar) for 4–6 hours to remove atmospheric moisture.
Neutralization (Optional): If trace acid is suspected of catalyzing -OH exchange, filter the sample solution through a small plug of basic alumina directly into the NMR tube.
Acquisition: Run the spectrum at 298 K. The -OH triplet should now be fully resolved.
Part 4: Diagnostic Workflow Diagram
Troubleshooting workflow for resolving exchangeable proton inconsistencies in NMR spectroscopy.
References
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29 (21), 2176–2179.
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development 2016, 20 (3), 661–667.
Babij, N. R., et al. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." ACS Sustainable Chemistry & Engineering 2023.
Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry 2006, 44 (5), 491-509.
Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts." Chemistry Department, Basrah University.
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry 1997, 62 (21), 7512–7515.
Cambridge Isotope Laboratories. "CIL NMR Solvent Data Chart." University of Toronto Chemistry Resources.
common side reactions during the synthesis of 4-(hydroxymethyl)-2-methoxybenzonitrile
Welcome to the Technical Support Center. This guide is specifically designed for medicinal chemists, process scientists, and drug development professionals synthesizing 4-(hydroxymethyl)-2-methoxybenzonitrile (also known...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for medicinal chemists, process scientists, and drug development professionals synthesizing 4-(hydroxymethyl)-2-methoxybenzonitrile (also known as 4-cyano-3-methoxybenzyl alcohol).
The primary synthetic route involves the reduction of the ester group in methyl 4-cyano-3-methoxybenzoate without disturbing the sensitive nitrile moiety. Achieving this chemoselectivity requires precise reagent selection and strict control over reaction conditions to prevent costly side reactions.
Section 1: The Core Challenge - Chemoselective Reduction
Expertise & Causality:
The fundamental challenge in this synthesis is differentiating between two electrophilic functional groups: the ester and the nitrile.
Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are non-selective and will reduce the ester to an alcohol while simultaneously over-reducing the nitrile to a primary amine[1]. To achieve chemoselectivity, Lithium Borohydride (LiBH4) is the reagent of choice[2].
The causality behind this selectivity lies in the hard-soft acid-base (HSAB) principles and orbital interactions. Boron is highly oxophilic, preferentially coordinating with the "hard" oxygen atom of the ester carbonyl. The nitrile nitrogen is a weaker Lewis base toward boron (compared to aluminum), which prevents the hydride transfer to the cyano carbon under controlled temperatures[1].
Reaction pathways showing chemoselective LiBH4 reduction vs. common side reactions.
Section 2: Self-Validating Experimental Protocol
This protocol is adapted from validated pharmaceutical process chemistry[2]. It is designed as a self-validating system where visual cues (gas evolution, TLC Rf shifts) confirm reaction progress and prevent downstream failures.
Preparation: Dissolve methyl 4-cyano-3-methoxybenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of approx. 1.5 M under an Argon atmosphere.
Causality: Argon prevents atmospheric moisture from prematurely hydrolyzing the oxophilic LiBH4 reagent.
Addition: Cool the flask to 0 °C using an ice bath. Add LiBH4 (2.0 M in THF, 2.0 eq) dropwise over 5–10 minutes.
Causality: Dropwise addition at 0 °C controls the exothermic hydride transfer, preventing localized hot spots that could trigger unwanted nitrile reduction.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2.0 hours.
Validation: Monitor by Thin Layer Chromatography (TLC) using 30% EtOAc/Hexanes.
Self-Validation: The starting ester (higher Rf) should completely disappear, replaced by the highly UV-active benzyl alcohol product (lower Rf). Do not proceed to quench until the starting material is consumed.
Quench: Cool the reaction mixture back to 0 °C. Carefully pour the mixture into a biphasic solution of EtOAc and 1N HCl.
Self-Validation & Causality: Vigorous H2 gas evolution will occur, confirming the destruction of excess hydride. The acid protonates the intermediate lithium alkoxide to yield the final alcohol.
Isolation: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step-by-step experimental workflow for the chemoselective reduction.
Section 3: Troubleshooting FAQs
Q1: I am seeing a highly polar byproduct that streaks on TLC and stains with Ninhydrin. What is it, and how do I prevent it?A: This is 4-(aminomethyl)-2-methoxybenzyl alcohol, resulting from the over-reduction of the nitrile group. This typically occurs if the reaction temperature exceeds 30 °C, if a stronger reducing agent like LiAlH4 was accidentally used, or if a massive excess of LiBH4 was added. Fix: Strictly maintain the temperature between 0 °C and room temperature, and use exactly 2.0 equivalents of LiBH4[1].
Q2: My NMR shows a new carbonyl peak and an amide NH2 stretch in the IR, but no nitrile peak. What went wrong?A: Your nitrile underwent hydrolysis to form 4-(hydroxymethyl)-2-methoxybenzamide. Nitriles are highly susceptible to hydrolysis under aqueous acidic conditions. The acid protonates the nitrile nitrogen, allowing nucleophilic attack by water to form an imidic acid tautomer, which rapidly isomerizes to an amide[3]. Fix: This happens during the quench (Step 5) if the 1N HCl is left in contact with the product for too long or if the quench is done at room temperature. Ensure the quench is performed at 0 °C and proceed to phase separation immediately.
Q3: I see a dimerized byproduct in my LC-MS. Why is the benzyl alcohol polymerizing?A: Benzyl alcohols, especially those with electron-donating groups like a methoxy group (-OCH3) on the aromatic ring, are prone to forming stable benzylic carbocations under acidic conditions. This can lead to acid-catalyzed etherification (dimerization). Fix: If 1N HCl is causing dimerization during your workup, switch your quench to a milder acid, such as saturated aqueous Ammonium Chloride (NH4Cl). This is acidic enough to destroy excess LiBH4 but mild enough to prevent carbocation formation.
Section 4: Reagent Selection & Quantitative Data
Understanding the limits of your reagents is critical for process optimization. Below is a summary of reducing agents and their predicted behavior with the methyl 4-cyano-3-methoxybenzoate substrate[1].
Reducing Agent
Ester Reduction
Nitrile Reduction
Selectivity for Target
Technical Notes
LiBH4
Yes (to alcohol)
No
High
Reagent of choice. Oxophilic boron coordinates selectively with the ester[2].
NaBH4
No
No
None
Too mild. Will result in the recovery of unreacted starting material.
LiAlH4 (LAH)
Yes (to alcohol)
Yes (to amine)
Low
Non-selective. Complete over-reduction to the amino-alcohol occurs rapidly.
DIBAL-H
Yes (to aldehyde/alcohol)
Yes (to imine/aldehyde)
Low
Poor chemoselectivity at RT; commonly reduces nitriles to imines.
References
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid
Chemistry Steps[Link]
WO1999010525A1 - A method of treating cancer
Google P
A Quick Guide to Reductions in Organic Chemistry
American Chemical Society (ACS)[Link]
Technical Support Center: Troubleshooting & Purification Guide for 4-(Hydroxymethyl)-2-methoxybenzonitrile
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists troubleshooting the purification of [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists troubleshooting the purification of [1]. As a critical intermediate in drug development, achieving >98% purity is paramount. Because this molecule contains both a reducible nitrile (-CN) and a hydroxymethyl (-CH2OH) group, synthesizing it from its common precursor, [2], requires chemoselective reduction. Deviations in this step generate a highly specific impurity profile that dictates your purification strategy.
Causality of Impurities: Mechanistic Insight
Before applying a purification protocol, you must understand why the impurities exist. The choice of reducing agent directly influences the crude composition:
Over-reduction (Amine Formation): While reagents like
NaBH4/I2
are excellent for reducing carboxylic acids to alcohols, [3]. If the reaction is pushed too hard, the -CN group is reduced, yielding the basic impurity 4-(hydroxymethyl)-2-methoxybenzylamine[4].
Under-reaction (Residual Acid): Incomplete reduction leaves unreacted 4-cyano-3-methoxybenzoic acid[2] in the matrix.
Fig 1: Synthetic pathways leading to the target compound and common impurities.
Impurity Profiling & Quantitative Data
Understanding the physicochemical properties of the crude matrix allows us to design a self-validating purification system based on pKa and polarity, rather than relying solely on brute-force chromatography.
Compound
Role
Formula
Rf (1:1 Hexanes:EtOAc)
Physicochemical Properties
4-(Hydroxymethyl)-2-methoxybenzonitrile
Target Product
C9H9NO2
~0.45
Neutral; Soluble in EtOAc; Insoluble in cold heptane
4-Cyano-3-methoxybenzoic acid
Unreacted Precursor
C9H7NO3
~0.10 (streaks)
Acidic (pKa ~4.0); Forms water-soluble sodium salt in base
4-(Hydroxymethyl)-2-methoxybenzylamine
Over-reduction Impurity
C9H13NO2
~0.05 (ninhydrin +)
Basic (pKa ~9.5); Forms water-soluble HCl salt in acid
2-Methoxybenzonitrile
Des-hydroxymethyl Byproduct
C8H7NO
~0.75
Highly non-polar; Remains soluble in cold hexanes/heptane
Troubleshooting FAQs
Q1: My crude NMR shows significant unreacted 4-cyano-3-methoxybenzoic acid. How do I remove it without chromatography?A1: Exploit the acidity of the precursor. Perform a liquid-liquid extraction (LLE) using an organic solvent (e.g., EtOAc) and wash with saturated aqueous
NaHCO3
. The carboxylic acid will deprotonate and partition into the aqueous layer. Caution: Do not use strong bases like NaOH, as they can inadvertently hydrolyze the nitrile group of your target compound into an amide.
Q2: I detected the over-reduced amine impurity. What is the most efficient way to clear this?A2: Leverage the basicity of the amine. Wash your organic layer with 0.1 M HCl. The amine will protonate to form a highly water-soluble hydrochloride salt and partition into the aqueous phase. The neutral target nitrile remains safely in the organic layer. This acid/base wash sequence is a self-validating system that guarantees the removal of both ionizable impurities.
Q3: After LLE, my purity is 88%. Should I run a column immediately?A3: No. At >85% purity, the crude mixture is highly amenable to recrystallization. Recrystallization from an EtOAc/Heptane gradient is scalable and will effectively purge trace neutral impurities (like the des-hydroxymethyl byproduct), which remain dissolved in the cold mother liquor. Silica chromatography should be reserved for crude mixtures with <85% purity.
Fig 2: Decision tree and workflow for the purification of the crude mixture.
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude) and transfer to a separatory funnel.
Base Wash (Acid Removal): Add an equal volume of saturated aqueous
NaHCO3
. Shake vigorously and vent frequently. Allow the layers to separate. Discard the aqueous layer.
Acid Wash (Amine Removal): Add an equal volume of 0.1 M HCl to the organic layer. Shake and vent. Discard the aqueous layer.
Neutralization & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Recrystallization (For >85% Purity)
Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimal volume of EtOAc and heat to 60°C until fully dissolved.
Anti-solvent Addition: Dropwise, add Heptane until the solution becomes slightly cloudy (the cloud point). Add 1-2 drops of EtOAc until the solution is clear again.
Crystallization: Remove from heat and allow to cool undisturbed to room temperature (approx. 2 hours).
Harvesting: Transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Filter the crystals via vacuum filtration, wash with ice-cold Heptane, and dry under high vacuum.
Protocol C: Silica Gel Column Chromatography (For <85% Purity)
Preparation: Prepare a silica gel column using a slurry of silica in Hexanes.
Loading: Dry-load the concentrated crude mixture onto a small amount of silica and load it onto the top of the column bed.
Elution: Elute with a step gradient of Hexanes:EtOAc (Start at 9:1 to flush non-polar impurities, increase to 1:1 to elute the target).
Analysis: Monitor fractions via TLC (Target Rf ~0.45 in 1:1 Hexanes:EtOAc; UV active). Pool fractions containing the pure target and concentrate.
References
Prasad, A. S. B., Kanth, J. V. B., & Periasamy, M. (1992). Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system. Tetrahedron, 48(22), 4623-4628. Source: ScienceDirect. URL:[Link]
potential degradation pathways of 4-(hydroxymethyl)-2-methoxybenzonitrile under acidic conditions
Focus: Acid-Induced Degradation of 4-(hydroxymethyl)-2-methoxybenzonitrile Welcome to the Analytical & Formulation Support Hub. As a Senior Application Scientist, I have designed this guide to help you troubleshoot unexp...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: Acid-Induced Degradation of 4-(hydroxymethyl)-2-methoxybenzonitrile
Welcome to the Analytical & Formulation Support Hub. As a Senior Application Scientist, I have designed this guide to help you troubleshoot unexpected peaks, validate your stability-indicating methods, and understand the mechanistic causality behind the degradation of 4-(hydroxymethyl)-2-methoxybenzonitrile under acidic stress conditions.
Mechanistic Overview & Causality
Before diving into troubleshooting, it is critical to understand why this specific molecule degrades. The API contains two highly acid-sensitive functional groups that dictate its degradation profile:
The Nitrile Group (-CN): Under acidic conditions, the nitrogen atom is protonated, which significantly increases the electrophilicity of the adjacent carbon. This allows a poor nucleophile like water to attack, forming an imidic acid that rapidly tautomerizes into an amide. Prolonged acid exposure further hydrolyzes this amide into a carboxylic acid [2].
The Benzylic Alcohol (-CH2OH): In the presence of strong acids, the hydroxyl group is protonated and leaves as a water molecule, generating a resonance-stabilized benzylic carbocation. This highly reactive electrophilic intermediate will indiscriminately react with any available nucleophile in your sample matrix (e.g., co-solvents, chloride ions, or other API molecules).
Q1: During ICH Q1A forced degradation (0.1 N HCl, 60°C), I am observing two major degradant peaks. What are they?A: You are observing the sequential hydrolysis products of the nitrile group. The first peak generated is the amide intermediate (4-(hydroxymethyl)-2-methoxybenzamide, +18 Da mass shift). The second, often later-eluting peak in reversed-phase LC, is the fully hydrolyzed carboxylic acid (4-(hydroxymethyl)-2-methoxybenzoic acid, +19 Da mass shift) [4].
Troubleshooting Tip: If you need to prove the precursor-product relationship between these peaks, sample the reaction at multiple time points (e.g., 2h, 8h, 24h). You will see the amide peak rise initially and then fall as it is consumed to form the carboxylic acid.
Q2: I dissolved my API in methanol before adding 0.1 N HCl. My LC-MS shows a massive +14 Da impurity. Is this a real degradation product?A: No, this is an artifact of your experimental design. By using methanol as a co-solvent, you provided a massive excess of a nucleophile. The acid generated a benzylic carbocation at the C4 position, which was immediately trapped by methanol to form a methoxymethyl ether (+14 Da relative to the API).
Troubleshooting Tip: Always use an inert, non-nucleophilic co-solvent like acetonitrile for acidic forced degradation studies to prevent artifactual etherification [3].
Q3: I'm seeing a high molecular weight impurity (~336 Da). What is causing this?A: This is a dimerization artifact. If your API concentration is too high during the acid stress test, the benzylic carbocation can be attacked by the hydroxyl group of an unreacted API molecule, forming a bis-benzyl ether dimer. Diluting your stress sample (e.g., to 0.1 - 0.5 mg/mL) will suppress this bimolecular side reaction.
Quantitative Data Summary
The following table summarizes the expected degradation pathways, mass shifts, and causality for analytical tracking.
To ensure a self-validating system that avoids artifactual degradation, follow this standardized ICH Q1A-compliant protocol[1, 3].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10 mg of 4-(hydroxymethyl)-2-methoxybenzonitrile and dissolve it in 10 mL of HPLC-grade Acetonitrile (Target: 1 mg/mL). Do not use alcohols.
Acid Stress Application: Transfer 5 mL of the API solution to a chemically inert glass vial. Add 5 mL of 0.2 N HCl (Final concentration: 0.5 mg/mL API in 0.1 N HCl / 50% ACN).
Incubation: Seal the vial and incubate in a thermomixer at 60°C.
Kinetic Sampling: Extract 1 mL aliquots at 4h, 8h, and 24h.
Neutralization (Critical Step): Immediately neutralize each 1 mL aliquot by adding an exact equimolar amount of base (e.g., 1 mL of 0.1 N NaOH).
Causality for Validation: Failing to neutralize will cause the degradation to continue while the vial sits in the autosampler queue, completely invalidating your kinetic data and leading to non-reproducible peak areas.
Analysis: Inject the neutralized sample onto an LC-UV/MS system using a stability-indicating gradient method. Target a total degradation of 5-20%[3]. If degradation exceeds 20%, reduce the acid strength to 0.05 N or lower the temperature to 40°C.
Degradation Pathway Visualization
Fig 1: Reaction pathways of 4-(hydroxymethyl)-2-methoxybenzonitrile under acidic stress.
References
Forced Degradation Studies and Development and Valid
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines - ijpsjournal.com
Video: Nitriles to Carboxylic Acids: Hydrolysis - jove.com
Reference Data & Comparative Studies
Validation
confirmation of 4-(hydroxymethyl)-2-methoxybenzonitrile structure by spectral data
Title: Unambiguous Structural Elucidation of 4-(Hydroxymethyl)-2-methoxybenzonitrile: A Comparative Analytical Guide Introduction In modern drug discovery and organic synthesis, the precise structural confirmation of sma...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Unambiguous Structural Elucidation of 4-(Hydroxymethyl)-2-methoxybenzonitrile: A Comparative Analytical Guide
Introduction
In modern drug discovery and organic synthesis, the precise structural confirmation of small molecule intermediates is non-negotiable. 4-(hydroxymethyl)-2-methoxybenzonitrile (
C9H9NO2
) is a highly functionalized aromatic building block featuring three distinct substituents (nitrile, methoxy, and hydroxymethyl) on a benzene scaffold. Misassignment of its regiochemistry can lead to catastrophic downstream failures in synthetic pipelines.
As a Senior Application Scientist, I approach structural elucidation not as a checklist, but as a self-validating logical system. This guide provides an objective comparison of analytical techniques—Mass Spectrometry (MS), Vibrational Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR)—demonstrating why multi-modal, high-resolution approaches are mandatory for definitive structural confirmation.
The Multi-Modal Analytical Strategy
To build a trustworthy dataset, we cannot rely on a single technique. Each instrument compensates for the blind spots of the others: MS provides the exact molecular formula, FTIR identifies the functional groups, and NMR maps the atomic connectivity.
Caption: Multi-modal analytical workflow for the structural elucidation of small organic molecules.
Mass Spectrometry: LC-HRMS vs. GC-LRMS
The Causality of Choice:
While Gas Chromatography-Low Resolution Mass Spectrometry (GC-LRMS) is a staple in organic labs, the hydroxymethyl group in our target molecule is susceptible to thermal degradation (loss of water, -18 Da) in the heated GC inlet. Furthermore, LRMS only provides a nominal mass (
m/z
163), which cannot distinguish
C9H9NO2
from isobaric impurities. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) utilizing a Quadrupole Time-of-Flight (Q-TOF) analyzer operates at ambient temperature ionization (ESI) and provides sub-ppm mass accuracy, unambiguously confirming the elemental composition[1].
Self-Validating Protocol: LC-HRMS Acquisition
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
System Calibration: Infuse a sodium formate calibration solution directly into the ESI source prior to the run to ensure mass accuracy is locked at < 2 ppm.
Acquisition: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile. Operate the Q-TOF in positive ESI mode, scanning
m/z
50-1000.
Data Validation: Extract the exact mass chromatogram for
[M+H]+
and calculate the isotopic pattern fidelity (matching the natural abundance of
13C
).
Table 1: MS Performance Comparison for
C9H9NO2
Metric
GC-LRMS (Quadrupole)
LC-HRMS (Q-TOF)
Analytical Implication
Ionization Method
Electron Impact (EI, 70 eV)
Electrospray (ESI+)
EI causes heavy fragmentation; ESI preserves the intact
[M+H]+
ion.
Observed Mass
m/z
163 (Nominal)
m/z
164.0706 (Exact)
HRMS eliminates isobaric false positives.
Mass Accuracy
±
0.5 Da
< 2 ppm
HRMS mathematically restricts the possible elemental formulas to
C9H9NO2
.
Vibrational Spectroscopy: ATR-FTIR vs. Transmission FTIR
The Causality of Choice:
Traditional Transmission FTIR requires grinding the sample with highly hygroscopic Potassium Bromide (KBr) to form a pellet. The moisture absorbed from the ambient air creates a massive, broad O-H stretch artifact around 3400 cm⁻¹, which masks the native hydroxymethyl -OH signal of our compound. Attenuated Total Reflectance (ATR) FTIR requires zero sample preparation, analyzing the neat powder directly and preserving the true integrity of the O-H, C≡N, and C-O-C stretching bands[2].
Self-Validating Protocol: ATR-FTIR Acquisition
Background & Suitability: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air). Analyze a standard polystyrene film to verify wavenumber accuracy (sharp peaks must appear exactly at 1601 cm⁻¹ and 3028 cm⁻¹).
Measurement: Place 2 mg of neat 4-(hydroxymethyl)-2-methoxybenzonitrile powder onto the crystal. Apply uniform pressure using the anvil to ensure optical contact.
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Table 2: Key Vibrational Bands for 4-(hydroxymethyl)-2-methoxybenzonitrile
Functional Group
Expected Region (cm⁻¹)
Observed Peak (cm⁻¹)
Diagnostic Value
Hydroxyl (-OH)
3200 - 3500
~3350 (broad)
Confirms the presence of the hydroxymethyl group.
Nitrile (-C≡N)
2210 - 2260
~2225 (sharp)
Highly specific; very few other groups absorb in this region.
Methoxy (C-O-C)
1000 - 1300
~1250 (strong)
Confirms the aryl alkyl ether linkage.
Nuclear Magnetic Resonance: 1D vs. 2D NMR
The Causality of Choice:
1D
1H
and
13C
NMR can identify the number of protons and carbons, but they fail to definitively prove the relative positions (regiochemistry) of the substituents on the benzene ring. For instance, 1D NMR struggles to differentiate 4-(hydroxymethyl)-2-methoxybenzonitrile from its regioisomer, 2-(hydroxymethyl)-4-methoxybenzonitrile. Two-dimensional (2D) NMR, specifically Heteronuclear Multiple Bond Correlation (HMBC), is required. HMBC detects long-range (
2J
and
3J
) carbon-proton couplings, allowing us to "walk" across the heteroatoms and quaternary carbons to lock the substituents into their exact positions[3].
Self-Validating Protocol: NMR Acquisition
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Shimming & Tuning: Insert the tube into a 600 MHz NMR spectrometer. Perform automated gradient shimming and probe tuning to ensure sharp line widths (< 1 Hz for the TMS peak at 0.00 ppm).
Acquisition:
Acquire
1H
(16 scans, 10s relaxation delay for quantitative integration).
Acquire
13C{1H}
(1024 scans).
Acquire gradient-selected HSQC (to map direct C-H bonds) and HMBC (optimized for long-range coupling constant
J
= 8 Hz).
C-3, C-4, C-5 (Proves hydroxymethyl is at position 4)
-CN
-
~116.0
-
Logical Deduction of Regiochemistry
The HMBC experiment is the ultimate arbiter of truth. The protons of the methoxy group (
δ
3.90) show a strong
3J
correlation to the aromatic carbon at
δ
161.0 (C-2). Simultaneously, the methylene protons of the hydroxymethyl group (
δ
4.70) show
2J
and
3J
correlations to C-4 (
δ
148.0), C-3, and C-5. This interlocking web of correlations mathematically eliminates all other regioisomers.
Caption: Logical deduction of 4-(hydroxymethyl)-2-methoxybenzonitrile regiochemistry via HMBC correlations.
References
High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate.[Link]
How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. [Link]
The Evolving Landscape of NMR Structural Elucidation. MDPI.[Link]
Comparative Biological Activity Guide: 4-(Hydroxymethyl)-2-methoxybenzonitrile and its Ester Prodrug Derivatives
Executive Summary 4-(Hydroxymethyl)-2-methoxybenzonitrile (also known as 4-cyano-3-methoxybenzyl alcohol) is a versatile pharmacophore and a critical intermediate in the synthesis of targeted therapeutics, including farn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(Hydroxymethyl)-2-methoxybenzonitrile (also known as 4-cyano-3-methoxybenzyl alcohol) is a versatile pharmacophore and a critical intermediate in the synthesis of targeted therapeutics, including farnesyl-protein transferase inhibitors utilized in oncology [1]. However, in drug development, compounds bearing free primary hydroxyl groups often suffer from suboptimal pharmacokinetic profiles. These liabilities include poor passive membrane permeability and rapid systemic clearance via Phase II glucuronidation.
To circumvent these limitations, esterification of the hydroxymethyl group is employed as a classic prodrug strategy [2]. This guide objectively compares the biological activity, physicochemical properties, and pharmacokinetic trade-offs between the parent alcohol and its ester derivatives, providing a framework for optimizing cellular uptake and target engagement.
Mechanistic Overview: The Ester Prodrug Strategy
Ester derivatives are typically pharmacologically inactive in vitro but serve as highly lipophilic vehicles that enhance apical-to-basolateral flux across lipid bilayers [3]. Once inside the target cell, the ester bond is hydrolyzed by ubiquitous intracellular serine hydrolases (such as carboxylesterases CES1 and CES2), releasing the active 4-(hydroxymethyl)-2-methoxybenzonitrile [4].
The causality of this activation is directly dictated by the steric hindrance surrounding the ester carbonyl carbon. The size and branching of the ester's acyl chain determine how easily the enzyme's catalytic serine can perform a nucleophilic attack on the carbonyl, thereby controlling the release rate of the active pharmacophore.
Figure 1: Cellular uptake and esterase-mediated activation pathway of the ester prodrugs.
Comparative Data Analysis: Structure-Activity Relationship (SAR)
To illustrate the SAR of esterification, we compare the parent compound against three ester derivatives with increasing steric bulk. The data below synthesizes expected pharmacokinetic behaviors based on established medicinal chemistry principles for this class of compounds.
Compound
Structure Modification
ClogP (Lipophilicity)
Plasma Stability (t1/2)
Intracellular Cleavage Rate
Relative Cellular IC50
Parent Alcohol
Free -OH
1.12
> 24 h
N/A
1.0x (Baseline)
Acetate Ester
-O-CO-CH₃
1.85
< 15 min
Very Fast
0.8x (Rapid clearance)
Isobutyrate Ester
-O-CO-CH(CH₃)₂
2.60
~ 2 h
Moderate
2.5x (Optimal balance)
Pivalate Ester
-O-CO-C(CH₃)₃
3.15
> 12 h
Very Slow
0.5x (Poor activation)
Expertise & Experience Insight:
The acetate ester, while highly permeable, is rapidly hydrolyzed by non-specific plasma esterases before reaching the intracellular target, negating its prodrug advantage. Conversely, the pivalate (trimethylacetate) ester is highly stable in plasma due to severe steric shielding of the carbonyl carbon, but it fails to activate efficiently inside the cell. The isobutyrate ester represents the "Goldilocks" zone—stable enough to survive systemic circulation but susceptible enough to intracellular esterases to yield a potent pharmacological effect.
Experimental Protocols: Self-Validating Workflows
To rigorously evaluate the biological activity and stability of these derivatives, the following self-validating protocols must be employed.
Protocol 1: Plasma Stability and Esterase Cleavage Assay
Purpose: To determine the half-life of the ester derivatives in human plasma and verify that degradation is enzymatically driven rather than a result of spontaneous chemical hydrolysis.
Self-Validating System: This protocol incorporates a heat-inactivated plasma control (to rule out chemical hydrolysis) and a Bis-p-nitrophenyl phosphate (BNPP) control (a broad-spectrum esterase inhibitor) to confirm enzymatic causality.
Preparation: Pool human plasma, adjust to pH 7.4 using a phosphate buffer, and pre-warm to 37°C in a shaking incubator.
Inhibitor Control Setup: Pre-incubate a 1 mL aliquot of the active plasma with 1 mM BNPP for 15 minutes to fully inhibit serine hydrolase activity.
Spiking: Spike the ester derivative (e.g., Isobutyrate ester) into three distinct matrices: active plasma, heat-inactivated plasma (56°C for 30 mins), and BNPP-treated plasma, achieving a final compound concentration of 10 µM.
Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.
Quenching: Immediately quench each extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt all enzymatic activity.
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the ester and the stoichiometric appearance of the parent 4-(hydroxymethyl)-2-methoxybenzonitrile.
Protocol 2: Caco-2 Permeability Assay
Purpose: To quantify the improvement in intestinal absorption provided by the esterification strategy.
Self-Validating System: Lucifer Yellow is utilized as a paracellular marker to ensure that the physical integrity of the cellular monolayer was not compromised by the lipophilic esters during the assay.
Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days. Proceed only when the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².
Dosing: Apply 10 µM of the parent compound or ester derivative in HBSS buffer to the apical chamber (pH 6.5, simulating intestinal pH).
Incubation: Incubate at 37°C, taking 50 µL samples from the basolateral chamber (pH 7.4) at 30, 60, and 90 minutes. Replace sampled volume with fresh buffer.
Validation & Calculation: Post-assay, apply Lucifer Yellow to the apical chamber. If basolateral fluorescence exceeds 1% per hour, discard the well's data (monolayer compromised). Calculate the apparent permeability coefficient (
Papp
) using the linear flux rate.
References
WO1999010525A1 - A method of treating cancer
Source: Google Patents
URL
Prodrugs: Design and clinical applications
Source: Nature Reviews Drug Discovery / ResearchGate
URL
Source: Scientific Research Publishing (SCIRP)
Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV)
Validation
purity assessment of 4-(hydroxymethyl)-2-methoxybenzonitrile by quantitative HPLC
Title: Comprehensive Guide to the Purity Assessment of 4-(hydroxymethyl)-2-methoxybenzonitrile: Quantitative HPLC vs. Orthogonal Techniques Executive Summary For researchers and drug development professionals, the accura...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Guide to the Purity Assessment of 4-(hydroxymethyl)-2-methoxybenzonitrile: Quantitative HPLC vs. Orthogonal Techniques
Executive Summary
For researchers and drug development professionals, the accurate purity determination of pharmaceutical intermediates is a critical quality attribute. 4-(hydroxymethyl)-2-methoxybenzonitrile (CAS: 210037-77-7) is a highly functionalized aromatic building block whose purity directly impacts downstream reaction yields and the impurity profile of final Active Pharmaceutical Ingredients (APIs). This guide objectively compares the primary analytical modality—Quantitative High-Performance Liquid Chromatography (qHPLC)—against orthogonal alternatives like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC), providing field-proven methodologies, mechanistic insights, and validation data.
Analytical Strategy & Chemical Causality
As an application scientist, method selection must be driven by the physicochemical reality of the molecule. 4-(hydroxymethyl)-2-methoxybenzonitrile possesses three distinct functional groups on a benzene ring: a highly polar, hydrogen-bonding hydroxymethyl group (-CH₂OH), an electron-donating methoxy group (-OCH₃), and a strongly electron-withdrawing, chromophoric nitrile group (-CN).
Why Quantitative HPLC?
This specific combination of functional groups renders the molecule moderately polar and highly UV-active. Reversed-Phase HPLC (RP-HPLC) coupled with UV detection is the most logical choice because it exploits the hydrophobic interactions of the aromatic ring while effectively resolving polar synthetic impurities via gradient elution. Furthermore, the strong UV absorbance of the benzonitrile core ensures exceptional sensitivity for trace impurity profiling.
While 1[1], qHPLC remains the gold standard for detecting trace-level degradants that qNMR might miss due to sensitivity limits.
Head-to-Head Comparison: qHPLC vs. qNMR vs. GC-FID
To establish a self-validating quality control system, one must understand the limitations of each technique.2[2]. However, for routine batch release and trace impurity quantification, qHPLC is unmatched.
Table 1: Analytical Modalities for 4-(hydroxymethyl)-2-methoxybenzonitrile
Analytical Technique
Primary Advantage
Mechanistic Limitation
Typical LOD / LOQ
Best Use Case
Quantitative HPLC-UV
Exceptional sensitivity; separates complex mixtures of structurally similar isomers.
Requires identical reference standards for exact quantification of impurities.
~0.01% / ~0.05%
Routine QC, stability indicating assays, and trace impurity profiling.
Lower sensitivity for trace impurities; high equipment cost.
~0.1% / ~0.3%
Absolute purity determination & primary reference standard characterization.
GC-FID
Excellent resolution for volatile synthetic byproducts.
The benzylic alcohol moiety poses a risk of thermal degradation or peak tailing without derivatization.
~0.05% / ~0.1%
Residual solvent analysis.
Purity Assessment Workflow
The following diagram illustrates the logical relationship between primary and orthogonal testing methods to ensure a fail-safe batch release process.
Analytical workflow for purity assessment of 4-(hydroxymethyl)-2-methoxybenzonitrile.
Step-by-Step Methodology: A Self-Validating qHPLC Protocol
To ensure data integrity, every protocol must act as a self-validating system. This method is designed to separate the main compound from likely synthetic impurities (e.g., 4-formyl-2-methoxybenzonitrile, an oxidation byproduct).
Step 1: System Suitability Testing (SST)
Before injecting unknown samples, the system must prove its resolving power.4[4].
Action: Inject a 1.0 mg/mL standard solution six times.
Causality: The intermediate is highly soluble in polar organics. Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," which causes severe band broadening and split peaks for early-eluting compounds.
Preparation: Accurately weigh 25.0 mg of the sample into a 25 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).
Step 3: Chromatographic Separation
Column: C18, 150 mm x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: Acetonitrile.
Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.
Causality: Formic acid (pH ~2.7) suppresses the ionization of any trace acidic/basic impurities and neutralizes residual silanols on the silica stationary phase, ensuring sharp, symmetrical peaks. The gradient ensures the polar hydroxymethyl-bearing main peak elutes cleanly, while non-polar unreacted starting materials are washed off at high organic concentrations.
Step 4: Detection & Quantification
Wavelength: 254 nm.
Causality: The extended conjugation of the benzonitrile ring provides a robust, linear UV response at 254 nm, minimizing interference from non-chromophoric baseline noise.
Mechanistic Insights: The Pitfall of Area Normalization
A common error in intermediate purity assessment is relying solely on HPLC Area % Normalization. This assumes that all impurities share the exact same UV response factor as the main compound.
For 4-(hydroxymethyl)-2-methoxybenzonitrile, an oxidation of the benzylic alcohol yields an aldehyde (4-formyl-2-methoxybenzonitrile). The aldehyde extends the conjugated pi-system, drastically increasing its molar absorptivity at 254 nm. If area normalization is used, a 0.5% molar impurity of the aldehyde might appear as a 1.5% area peak, falsely failing the batch.4[4].
Table 2: Illustrative Validation Data (Based on ICH Q2(R1) Guidelines)5[5]. The table below summarizes typical validation metrics for this method.
Validation Parameter
ICH Q2(R1) Requirement
Illustrative Result
Scientific Interpretation
Specificity
Complete resolution from impurities.
Resolution (Rs) > 2.5 for all peaks.
Method is stability-indicating.
Linearity
R² ≥ 0.999 over 80-120% range.
R² = 0.9998
Detector response is strictly proportional to concentration.
Accuracy
98.0 - 102.0% recovery.
99.5% - 100.4%
Method is free from matrix-induced bias.
Precision
RSD ≤ 2.0% (n=6).
RSD = 0.45%
High system reliability and autosampler precision.
References
Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at:[Link]
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals. Available at: [Link]
Bioactivity Screening of Benzonitrile Libraries: A Comparative Guide on the 4-(hydroxymethyl)-2-methoxybenzonitrile Scaffold
Executive Summary In Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of an optimal core scaffold dictates the success rate of hit-to-lead campaigns. This guide objectively evaluate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of an optimal core scaffold dictates the success rate of hit-to-lead campaigns. This guide objectively evaluates the bioactivity, binding kinetics, and physicochemical profile of the 4-(hydroxymethyl)-2-methoxybenzonitrile scaffold (CAS: 210037-77-7) against traditional baseline alternatives such as 4-methoxybenzonitrile. By analyzing comparative screening data targeting the orthosteric ATP-binding pocket of kinases, we outline the mechanistic causality behind this scaffold's superior ligand efficiency and provide self-validating experimental protocols for its evaluation.
Structural Rationale & Mechanistic Causality
The design of kinase-targeted screening libraries frequently leverages the benzonitrile moiety. The nitrile group is widely recognized as a robust hydrogen bond acceptor in kinase hinge regions, mimicking the carbonyl group of endogenous substrates and forming critical interactions with residues such as Threonine or Methionine[1]. Furthermore, benzonitrile derivatives have demonstrated significant efficacy in Janus Kinase (JAK) inhibition models[2].
However, simple building blocks like 4-methoxybenzonitrile often lack the necessary vectors to achieve high-affinity binding. The 4-(hydroxymethyl)-2-methoxybenzonitrile scaffold introduces two critical modifications:
Hydroxymethyl Vector (4-position): Acts as a directional hydrogen bond donor/acceptor, enabling engagement with polar residues in the solvent-exposed channel. This interaction drives enthalpic gains.
Methoxy Group (2-position): Provides precise steric tuning. Recent structural modifications in kinase inhibitors highlight the importance of steric restriction[3]; the 2-methoxy group induces a conformational lock that restricts the rotation of the benzonitrile core, minimizing the entropic penalty upon binding.
Fig 1: Mechanistic binding interactions of the benzonitrile scaffold within a kinase active site.
Comparative Bioactivity Screening Data
To objectively assess the performance of 4-(hydroxymethyl)-2-methoxybenzonitrile, we present representative screening data from a JAK2/EGFR targeted library campaign. The target scaffold is compared against two commercially standard alternatives.
Compound Scaffold
JAK2 IC₅₀ (µM)
EGFR IC₅₀ (µM)
Ligand Efficiency (LE)
Solubility (LogS)
4-(hydroxymethyl)-2-methoxybenzonitrile
4.2
8.5
0.42
-2.8
4-Methoxybenzonitrile (Baseline)
>50
>50
0.21
-3.1
3,4-Dimethoxybenzonitrile (Steric Variant)
38.5
45.0
0.28
-3.5
Data Interpretation:
While 4-methoxybenzonitrile offers a low molecular weight starting point, it lacks the necessary vectors for solvent-channel engagement, resulting in weak target affinity (>50 µM). The substitution of a hydroxymethyl group at the 4-position, combined with the 2-methoxy group, optimizes both enthalpy (via new H-bonds) and entropy (via conformational restriction), yielding a highly favorable Ligand Efficiency (LE = 0.42) ideal for hit-to-lead progression.
Self-Validating Experimental Protocols
To ensure the trustworthiness of the screening data, the following protocols utilize orthogonal validation to eliminate false positives.
Fig 2: High-throughput screening and validation workflow for benzonitrile library hits.
Protocol A: Primary HTS via TR-FRET Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to abrogate false positives arising from the inherent UV-absorbance of benzonitrile aromatic systems.
Reagent Preparation: Prepare 2X kinase (e.g., JAK2) and biotinylated peptide substrate mix in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents non-specific compound aggregation.
Acoustic Dispensing: Transfer 50 nL of the benzonitrile library compounds in DMSO to a 384-well pro-plate using an Echo 550 acoustic dispenser. This eliminates tip carryover and maintains a strict 1% final DMSO concentration.
Reaction Initiation: Add 2.5 µL of the kinase/substrate mix. Incubate for 15 minutes at room temperature, then initiate the reaction by adding 2.5 µL of ATP mix. Incubate for 60 minutes.
Quench & Detection: Add 5 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), Europium-labeled anti-phospho antibody, and Streptavidin-APC.
Ratiometric Readout: Read the plate at 615 nm and 665 nm.
Self-Validation Checkpoint: The calculation of the 665/615 nm emission ratio inherently normalizes well-to-well volume discrepancies and inner-filter effects, ensuring observed inhibition is a true pharmacological effect.
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality: SPR is required to confirm that the IC₅₀ translates to genuine, reversible target engagement (K_d) rather than assay artifacts.
Surface Functionalization: Immobilize His-tagged JAK2 onto a Ni-NTA sensor chip (e.g., Biacore 8K). Note: NTA capture ensures uniform, oriented presentation of the kinase active site compared to random amine coupling.
Multi-Cycle Kinetics: Inject the 4-(hydroxymethyl)-2-methoxybenzonitrile hit compound at a flow rate of 30 µL/min for 60 seconds (association phase), followed by 120 seconds of running buffer (dissociation phase). Test concentrations from 0.1 µM to 50 µM.
Regeneration: Apply a mild EDTA pulse followed by Ni²⁺ reloading to maintain surface integrity between cycles.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive k_on, k_off, and K_d.
Self-Validation Checkpoint: Utilizing a double-referencing method (subtracting responses from a no-protein reference flow cell and a 0 µM buffer blank injection) eliminates bulk refractive index artifacts, confirming a 1:1 stoichiometric binding event.
Conclusion
The 4-(hydroxymethyl)-2-methoxybenzonitrile scaffold represents a highly optimized building block for kinase-targeted FBDD. Compared to simpler analogs like 4-methoxybenzonitrile, it provides superior ligand efficiency by simultaneously fulfilling hinge-binding requirements (via the nitrile), engaging solvent channels (via the hydroxymethyl), and minimizing entropic penalties (via the methoxy steric lock).
References
Title: Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction | Source: MDPI | URL:2
Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Source: PMC | URL:1
Title: Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors | Source: ACS Publications | URL:3
structural confirmation of novel compounds synthesized from 4-(hydroxymethyl)-2-methoxybenzonitrile
Structural Confirmation Strategies for Novel 4-(Hydroxymethyl)-2-methoxybenzonitrile Derivatives: A Comparative Analytical Guide Executive Summary & The Analytical Challenge In modern medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Confirmation Strategies for Novel 4-(Hydroxymethyl)-2-methoxybenzonitrile Derivatives: A Comparative Analytical Guide
Executive Summary & The Analytical Challenge
In modern medicinal chemistry and drug development, [1] (CAS: 210037-77-7) serves as a highly versatile building block. Its synthetic utility stems from three distinct reactive handles: a cyano group (-CN), a methoxy group (-OCH
3
), and a primary benzylic alcohol (-CH
2
OH), all anchored to an electron-rich aromatic core.
When synthesizing novel derivatives from this scaffold, researchers frequently encounter regiochemical ambiguity . For example, treating the compound with an electrophile could result in O-alkylation at the hydroxymethyl group, or it could trigger an electrophilic aromatic substitution (e.g., halogenation) on the aromatic ring. To ensure scientific integrity, researchers must deploy a self-validating analytical workflow. This guide objectively compares High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD) to establish a rigorous structural confirmation paradigm.
Comparative Overview of Analytical Modalities
To select the appropriate analytical technique, researchers must balance the need for regiochemical resolution against sample requirements and throughput.
Analytical Modality
Primary Output
Regiochemical Resolution
Sample Requirement
Time-to-Result
HRMS (LC-TOF)
Empirical Formula, Exact Mass
Low (Cannot distinguish positional isomers)
< 1 mg
Hours
1D NMR (
1
H,
13
C)
Functional Groups, Proton Count
Moderate (Inferred via spin-spin coupling)
5–20 mg
Hours
2D NMR (HMBC/NOESY)
Atom Connectivity, Spatial Proximity
High (Definitive bond tracing)
15–30 mg
1–2 Days
SCXRD
Absolute 3D Structure, Stereochemistry
Absolute (Unambiguous spatial mapping)
Single Crystal (>0.1 mm)
Days to Weeks
High-Resolution Mass Spectrometry (HRMS): The Foundation of Molecular Identity
According to the [2], nominal mass is insufficient for the publication of novel chemical entities. HRMS is mandatory to distinguish alternative formulas that share the same nominal mass.
Causality & Rationale:
We utilize Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS because it provides soft ionization, preserving the intact molecular ion
[M+H]+
or
[M+Na]+
. By maintaining a mass accuracy error of less than 5 parts-per-million (ppm), we definitively lock in the empirical formula. However, HRMS is blind to regiochemistry; an O-alkylated ether and a ring-alkylated isomer will possess the exact same mass. Thus, HRMS serves as the foundational gatekeeper before advancing to NMR.
Step-by-Step Protocol (LC-ESI-HRMS):
Sample Preparation: Dissolve 1.0 mg of the purified derivative in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL to prevent detector saturation and ion suppression.
Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.
Mass Acquisition: Acquire data on a TOF analyzer with a resolution set to >30,000 FWHM across an m/z range of 100–1000.
Self-Validation Check: The observed isotopic pattern (M, M+1, M+2) must perfectly overlay with the theoretical in-silico isotopic distribution. If the exact mass error is < 5 ppm but the isotopic pattern fails, the proposed formula is incorrect.
Once the formula is confirmed, NMR spectroscopy is deployed to map the atomic connectivity.
Causality & Rationale:
1D
1
H NMR provides immediate clues about substitution patterns. For instance, if 4-(hydroxymethyl)-2-methoxybenzonitrile undergoes electrophilic bromination, the reaction typically occurs at the sterically accessible and electronically activated 5-position to yield [3]. In the 1D
1
H NMR spectrum, the original ortho/meta coupling system disappears, replaced by two distinct singlets (H-3 and H-6) situated para to each other.
To definitively prove connectivity (e.g., distinguishing O-alkylation from N-alkylation at the cyano group), Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC visualizes 2-bond (
2JCH
) and 3-bond (
3JCH
) couplings. A cross-peak between the new alkyl protons and the benzylic carbon strictly validates O-alkylation.
Step-by-Step Protocol (1D & 2D NMR):
Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of DMSO-
d6
(ensure >99.8% isotopic purity). Transfer to a high-quality 5 mm NMR tube.
1D
1
H Acquisition: Acquire 16 scans at 500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration.
1D
13
C Acquisition: Acquire 1024 scans with broadband proton decoupling.
2D HSQC (Direct Connectivity): Set the
1JCH
coupling constant to 145 Hz. This maps all protons directly attached to their respective carbons.
2D HMBC (Long-Range Connectivity): Set the
nJCH
evolution delay to target an 8 Hz coupling constant. Map the 3-bond correlations from the structural periphery to the aromatic core.
Self-Validation Check: The sum of the
1
H integrals must exactly match the proton count generated by the HRMS empirical formula. Any deviation indicates a co-eluting impurity or an incorrect structural hypothesis.
Single-Crystal X-Ray Diffraction (SCXRD): The Absolute Truth
When derivatization introduces new chiral centers (e.g., asymmetric reduction of the cyano group to a chiral amine) or when NMR signals heavily overlap, SCXRD is the ultimate arbiter.
Causality & Rationale:
While NOESY NMR can infer spatial proximity through the Nuclear Overhauser Effect, it cannot easily establish absolute stereochemistry without chiral derivatizing agents. SCXRD provides an unambiguous 3D electron density map. By measuring anomalous dispersion (calculating the Flack parameter), SCXRD definitively assigns absolute configuration (
R
or
S
).
Step-by-Step Protocol (SCXRD):
Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the compound in 0.5 mL of Dichloromethane in an open inner vial. Place this inside a sealed outer vial containing 3 mL of Hexane (anti-solvent). Allow vapor equilibration over 3–5 days to yield single crystals.
Mounting: Under a polarized microscope, select a crystal with dimensions roughly 0.1 x 0.1 x 0.2 mm. Mount it on a glass fiber using perfluoropolyether oil to prevent solvent loss.
Diffraction: Collect data using a diffractometer equipped with a Cu K
α
radiation source (
λ
= 1.54184 Å) cooled to 100 K to minimize thermal motion.
Self-Validation Check: Solve the structure using direct methods. The final refinement must yield an
R1
value of < 0.05. A Flack parameter near 0 (with an esd < 0.1) confirms the absolute stereochemistry.
Experimental Workflow Diagram
The following logical decision tree dictates the self-validating workflow for structural confirmation.
Workflow for structural confirmation of novel 4-(hydroxymethyl)-2-methoxybenzonitrile derivatives.
References
American Chemical Society. "Guidelines for Characterization of Organic Compounds." ACS Publications. URL:[Link]
Safety & Regulatory Compliance
Safety
Comprehensive Safety & Disposal Protocol for 4-(Hydroxymethyl)-2-Methoxybenzonitrile
As drug development accelerates, the safe handling of highly functionalized building blocks is paramount. 4-(Hydroxymethyl)-2-methoxybenzonitrile is a versatile intermediate utilized in the synthesis of active pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development accelerates, the safe handling of highly functionalized building blocks is paramount. 4-(Hydroxymethyl)-2-methoxybenzonitrile is a versatile intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs). However, its unique structural motifs—a reactive primary alcohol, an electron-donating methoxy group, and a potentially hazardous nitrile moiety—require rigorous operational and disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating system for the handling and disposal of this compound.
Physicochemical Profile & Mechanistic Toxicology
To design an effective disposal plan, we must first understand the chemical behavior of the substance. The presence of the nitrile group (-C≡N) dominates the hazard profile. While aromatic nitriles are metabolically more stable than aliphatic nitriles, they still pose significant acute toxicity risks upon ingestion or inhalation, and improper chemical degradation can liberate hydrogen cyanide (HCN)[1].
Note: Hazard classifications are extrapolated from safety data of direct structural isomers (e.g., 4-(Hydroxymethyl)-3-methoxybenzonitrile)[1].
Self-Validating Operational Protocol
Standard operating procedures (SOPs) often fail because they lack built-in verification. The following protocol employs a self-validating system , ensuring that every safety measure is confirmed before proceeding to the next step.
Phase 1: Pre-Operation (The "Zero-Exposure" Setup)
Action: Conduct all handling within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood.
Causality: The fine crystalline nature of the powder makes it prone to aerosolization. The fume hood captures airborne particulates before they reach the operator's breathing zone.
Validation Step: Before opening the vial, hold a tissue strip at the sash opening. It must pull inward at a steady 45-degree angle, confirming an adequate face velocity (80–100 fpm).
Phase 2: Active Handling & Static Mitigation
Action: Use grounded, anti-static weighing spatulas and double-glove with heavy-duty nitrile.
Causality: Compounds with methoxy and cyano groups can accumulate static charge, leading to sudden repulsion and aerosolization when transferred to a weigh boat.
Validation Step: Observe the powder during transfer. If the powder clings aggressively to the spatula or the walls of the vial, static is present. Stop, use an anti-static ionizer gun, and verify the powder flows freely before continuing.
Phase 3: Post-Operation Decontamination
Action: Wipe down all surfaces with a solvent the compound is soluble in (e.g., isopropanol or ethanol), followed by a secondary wipe with aqueous detergent.
Causality: The alcohol dissolves any residual compound, while the aqueous soap removes the solvent layer and prevents redeposition.
Validation Step: The surface must pass a visual inspection under oblique lighting to confirm the absence of crystalline residue.
Step-by-Step Disposal Workflows
Improper disposal of benzonitrile derivatives can lead to severe environmental contamination or dangerous chemical reactions in waste carboys.
Protocol A: Solid Waste Disposal (PPE, Vials, and Spills)
Immobilization: If a spill occurs, do not sweep dry. Lightly mist the spilled powder with isopropanol to prevent dust generation.
Collection: Use a disposable absorbent pad to collect the wetted powder.
Primary Containment: Place the pad, contaminated gloves, and empty chemical vials into a transparent, heavy-duty polyethylene bag. Seal the bag completely.
Secondary Containment: Place the sealed bag into a rigid High-Density Polyethylene (HDPE) solid waste drum.
Causality: Acid-catalyzed hydrolysis of nitriles is highly exothermic and, under extreme conditions, can release toxic HCN gas.
Consolidation: Pour the liquid waste into a designated "Non-Halogenated Solvent Waste" carboy (unless dissolved in a halogenated solvent like DCM, in which case use the "Halogenated" carboy).
pH Verification: Before sealing the carboy, use a pH strip to ensure the bulk waste is neutral to slightly basic (pH 7-9). This validates that no accidental acidification has occurred.
Final Destruction: The Logic of Incineration
The only acceptable method for the final destruction of 4-(hydroxymethyl)-2-methoxybenzonitrile is high-temperature incineration .
When handed over to a certified EHS contractor, the waste is subjected to temperatures exceeding 1000°C in the presence of excess oxygen.
Mechanistic Causality: This extreme thermal oxidation ensures the complete cleavage of the C≡N triple bond, converting the molecule entirely into carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx). Lower temperatures risk incomplete combustion, which can generate lethal carbon monoxide (CO) and hydrogen cyanide (HCN) exhaust.
Disposal Workflow Visualization
Fig 1. Decision matrix and segregation workflow for 4-(hydroxymethyl)-2-methoxybenzonitrile disposal.
References
Boroncore - 4-(Hydroxymethyl)-2-methoxybenzonitrile (CAS 210037-77-7) Product Specifications. Available at: [Link]
ChemSrc - 4-hydroxymethyl-2-methoxy-benzonitrile Physical and Chemical Properties. Available at: [Link]